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  • Product: (R)-1-(3,5-dichlorophenyl)ethanol
  • CAS: 1629065-91-3

Core Science & Biosynthesis

Foundational

(R)-1-(3,5-dichlorophenyl)ethanol CAS number 184970-30-7 properties

An In-Depth Technical Guide to (R)-1-(3,5-Dichlorophenyl)ethanol (CAS 184970-30-7): Properties, Synthesis, and Applications in Drug Development Introduction In the landscape of modern pharmaceutical and agrochemical deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(3,5-Dichlorophenyl)ethanol (CAS 184970-30-7): Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, a key stereochemical property, often dictates the efficacy, selectivity, and safety profile of a drug.[1][2][3] Consequently, the synthesis of enantiomerically pure molecules is a cornerstone of drug discovery and manufacturing. (R)-1-(3,5-dichlorophenyl)ethanol, a chiral secondary alcohol, emerges as a valuable and highly versatile chiral building block for the synthesis of complex, biologically active compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core physicochemical properties, strategic applications, synthetic methodologies, and safety considerations for (R)-1-(3,5-dichlorophenyl)ethanol. The content herein is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices, empowering researchers to effectively integrate this synthon into their development pipelines.

Core Physicochemical & Structural Properties

(R)-1-(3,5-dichlorophenyl)ethanol is a secondary alcohol characterized by a stereogenic center at the carbinol carbon, attached to a 3,5-dichlorinated phenyl ring. These structural features are pivotal to its utility in asymmetric synthesis.

PropertyValueSource
CAS Number 184970-30-7Internal Data
Molecular Formula C₈H₈Cl₂O[4][5]
Molecular Weight 191.05 g/mol [4]
Appearance Typically a pale-yellow to yellow-brown liquid[6]
Purity (Commercial) ≥ 95%[4]
Storage Store sealed in a dry, cool (2-8°C) environment[7]

Strategic Importance in Chiral Synthesis

The value of (R)-1-(3,5-dichlorophenyl)ethanol extends beyond its basic structure; its true potential lies in its role as a versatile chiral synthon.[8][9][10]

Causality of Application:

  • The Chiral Core: The (R)-configured stereocenter is the primary asset, allowing for the construction of stereochemically pure active pharmaceutical ingredients (APIs).[9] The biological activity of many chiral drugs is highly dependent on their specific stereochemistry.[3][9]

  • The Versatile Hydroxyl Group: The alcohol functionality is a gateway for a multitude of chemical transformations. It can be directly incorporated into target molecules as an ether or ester, or it can be converted into other functional groups such as amines, amides, or thiols.[8] Furthermore, by transforming the hydroxyl into a good leaving group (e.g., via mesylation or tosylation), it facilitates the formation of new carbon-carbon bonds, a critical step in building molecular complexity.[8]

  • The Dichlorophenyl Moiety: The 3,5-dichlorophenyl group is not merely a structural scaffold; it is a feature found in various biologically active molecules. For instance, the related compound 1,3-bis(3,5-dichlorophenyl)urea has demonstrated significant anti-cancer activity in melanoma and lung cancer models, highlighting the relevance of this substitution pattern in modulating biological pathways.[11][12] This makes (R)-1-(3,5-dichlorophenyl)ethanol a particularly relevant precursor for novel therapeutic agents.

Caption: Chemical versatility of the hydroxyl group in (R)-1-(3,5-dichlorophenyl)ethanol.

Synthetic Methodologies: A Focus on Asymmetric Reduction

The most efficient and industrially relevant pathway to enantiopure (R)-1-(3,5-dichlorophenyl)ethanol is the asymmetric reduction of the prochiral precursor, 1-(3,5-dichlorophenyl)ethanone (CAS: 14401-72-0).[9][10][13] Both biocatalytic and chemocatalytic methods are employed, with biocatalysis often being favored for its exceptional selectivity and environmentally benign reaction conditions.[1][3][10]

Biocatalytic Asymmetric Reduction

This "green chemistry" approach utilizes whole microbial cells or isolated enzymes (e.g., oxidoreductases) to catalyze the reduction with high enantioselectivity.[3][10] The choice of biocatalyst is critical and is often determined through screening of microbial libraries. The process is self-validating as the high specificity of the enzyme ensures the production of the desired (R)-enantiomer with high enantiomeric excess (e.e.).

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_downstream Downstream Processing Culture 1. Microorganism Cultivation Harvest 2. Cell Harvesting & Resuspension Culture->Harvest Precursor 3. Add Precursor: 1-(3,5-dichlorophenyl)ethanone Harvest->Precursor Reaction 4. Bioreduction (Controlled Temp/pH) Precursor->Reaction Extraction 5. Product Extraction (e.g., with Ethyl Acetate) Reaction->Extraction Purification 6. Purification (e.g., Chromatography) Extraction->Purification Analysis 7. Analysis (Chiral HPLC for e.e.) Purification->Analysis

Caption: General workflow for the biocatalytic synthesis of (R)-1-(3,5-dichlorophenyl)ethanol.

Experimental Protocol: Representative Bioreduction

This protocol is a representative methodology adapted from established procedures for similar substrates and must be optimized for specific microbial strains.[9][10]

  • Culture Preparation: Cultivate a suitable microorganism (e.g., a selected strain of Lactobacillus, Candida, or Pichia) known for its reductase activity in an appropriate growth medium at its optimal temperature (e.g., 30°C) with agitation until the late exponential phase is reached.

  • Cell Harvesting: Centrifuge the culture broth to pellet the cells. Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0).

  • Bioreduction Reaction: Resuspend the cell pellet in the buffer to a specific optical density (e.g., OD₆₀₀ = 20). Add the substrate, 1-(3,5-dichlorophenyl)ethanone, typically dissolved in a co-solvent like DMSO, to a final concentration of 10-50 mM. Include a glucose source (e.g., 50 mM) for cofactor regeneration (NADH/NADPH).

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or GC to determine substrate conversion.

  • Product Extraction: Once the reaction reaches completion, saturate the aqueous mixture with NaCl and extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Critically, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.

Comparison of Synthetic Routes
FeatureBiocatalytic ReductionChemocatalytic Hydrogenation
Selectivity Typically very high (>99% e.e.)High, but dependent on catalyst/ligand choice
Conditions Mild (ambient temp, aqueous media)Often requires elevated pressure and temperature
Catalyst Enzymes/whole cells (renewable)Transition metals (Ru, Rh) with chiral ligands
Environmental Generally considered "greener"May involve heavy metals and organic solvents
Substrate Scope Can be narrowOften broader

Analytical Characterization

Rigorous analytical control is essential to validate the identity, purity, and stereochemical integrity of (R)-1-(3,5-dichlorophenyl)ethanol.

  • Identity & Purity: Standard techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used. For reference, the related compound 1-(3-Chlorophenyl)ethanol shows characteristic signals in ¹H NMR and ¹³C NMR that can be used for structural elucidation.[14]

  • Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral compound. It is determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a suitable chiral stationary phase.

  • Mass Spectrometry Data: While experimental data for the target molecule is sparse, predicted collision cross-section (CCS) values provide a useful analytical reference. The values for the (R)-enantiomer are identical to those of the (S)-enantiomer.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺ 191.00250133.0
[M+Na]⁺ 212.98444143.2
[M-H]⁻ 188.98794135.2
Data sourced from PubChem for the (S)-enantiomer, applicable to the (R)-enantiomer.[5]

Safety, Handling, and Storage

GHS Hazard Information (Anticipated):

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[15][16]

  • Avoid contact with skin, eyes, and clothing.[16]

  • Wash hands thoroughly after handling.[15]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17] Storage at 2-8°C is recommended for long-term stability.[7]

Conclusion

(R)-1-(3,5-dichlorophenyl)ethanol is a high-value chiral intermediate whose strategic importance in drug development and fine chemical synthesis cannot be overstated. Its defined stereochemistry, coupled with the versatile reactivity of its functional groups, provides a reliable starting point for the construction of complex, enantiomerically pure target molecules. The prevalence of highly selective and environmentally sustainable biocatalytic synthetic routes further enhances its appeal for industrial applications. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this potent building block to advance their scientific and developmental objectives.

References

  • Dalal, S., et al. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Ramesh, C., et al. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Chittamuru, S., et al. (2016). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-(3,5-Dichlorophenyl)ethanol. xh-y.com. [Link]

  • PubChem. (n.d.). (1s)-1-(3,5-dichlorophenyl)ethan-1-ol. PubChem. [Link]

  • Wiley. (n.d.). 1-(3-Chlorophenyl)ethanol. SpectraBase. [Link]

  • Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC. [Link]

  • Singhal, S. S., et al. (2015). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PMC. [Link]

Sources

Foundational

Topic: Key Pharmaceutical Intermediates for ALK Inhibitor Development

An In-Depth Technical Guide for Drug Development Professionals Foreword: From Bench to Bedside—The Critical Role of Intermediates in ALK Inhibitor Synthesis As a Senior Application Scientist in the field of drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: From Bench to Bedside—The Critical Role of Intermediates in ALK Inhibitor Synthesis

As a Senior Application Scientist in the field of drug development, my experience has consistently reinforced a fundamental truth: the elegance and efficacy of a final Active Pharmaceutical Ingredient (API) are built upon the quality and synthetic accessibility of its foundational intermediates. Anaplastic Lymphoma Kinase (ALK) inhibitors, which have revolutionized the treatment of specific non-small cell lung cancers (NSCLC), are a prime example of this principle. Their journey from first-generation agents to highly potent third-generation therapies that overcome complex resistance mechanisms is a story told through advancements in synthetic chemistry.

This guide is designed not as a rigid textbook, but as a practical, in-depth resource for researchers and drug development professionals. It moves beyond simple reaction schemes to explore the causality behind synthetic choices, the critical importance of intermediate quality, and the strategic thinking required to build these complex molecules efficiently and scalably. We will dissect the core structures of pivotal ALK inhibitors, illuminate the synthesis of their most crucial building blocks, and provide a framework for navigating the associated analytical and regulatory challenges. Our focus is on providing field-proven insights that bridge the gap between theoretical chemistry and the practical realities of pharmaceutical manufacturing.

The ALK Signaling Pathway: A Prime Oncogenic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion oncogene), becomes a potent driver of cell proliferation, survival, and tumorigenesis. Its signaling cascade involves autophosphorylation upon dimerization, followed by the activation of key downstream pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT. Targeting this aberrant kinase activity has proven to be a highly successful therapeutic strategy.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein Dimer Dimerization & Autophosphorylation ALK->Dimer Ligand-Independent RAS RAS Dimer->RAS Activates PI3K PI3K Dimer->PI3K Activates JAK JAK Dimer->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor ALK Inhibitor Inhibitor->Dimer Blocks ATP Binding Site Inhibits Phosphorylation

Caption: Simplified ALK signaling cascade and the mechanism of inhibition.

First-Generation ALK Inhibition: The Crizotinib Blueprint

Crizotinib was the first-in-class ALK inhibitor to receive clinical approval, setting the stage for targeted therapy in ALK-positive NSCLC. Its structure is based on a 2-aminopyridine core. The synthesis of Crizotinib relies on the convergent coupling of two key intermediates, a strategy that allows for independent optimization and quality control of each fragment before the final coupling step.

Core Intermediates for Crizotinib
Intermediate NameChemical FormulaRole in Final Structure
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanolC₈H₇Cl₂FOProvides the chiral ether side chain responsible for binding to the ALK kinase domain.
4-(4-Iodo-1H-pyrazol-1-yl)piperidineC₈H₁₂IN₃Forms the pyrazole-piperidine moiety that extends into the solvent-front region.
2-Amino-5-bromopyridineC₅H₅BrN₂Serves as the central aminopyridine scaffold for coupling the two main fragments.
Spotlight Intermediate Synthesis: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The chirality of this alcohol intermediate is absolutely critical for the efficacy of Crizotinib. Achieving high enantiomeric excess (ee) is a primary challenge, and modern methods have moved from classical resolution to more efficient asymmetric synthesis. Asymmetric hydrogenation is one of the most direct and scalable methods.[1][2]

Protocol: Asymmetric Hydrogenation for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • Reactor Preparation: An appropriately sized pressure reactor is rendered inert by purging with nitrogen gas.

  • Charge Catalyst System: The chiral catalyst system, for example, an Iridium complex with a chiral ligand like (R)-O-SpiroPAP (0.02 mol%), and a base such as potassium carbonate (10 mol%) are charged into the reactor under a nitrogen atmosphere.[1]

  • Solvent and Substrate Addition: Anhydrous methanol is added as the solvent, followed by the substrate, 2,6-dichloro-3-fluoroacetophenone.

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas before being pressurized to the target pressure (e.g., 60 atm). The reaction mixture is stirred vigorously at room temperature.[1]

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Workup: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is redissolved in a suitable solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral alcohol.

  • Quality Control: The final product's identity, purity, and enantiomeric excess are confirmed using NMR, HPLC, and chiral HPLC. An ee of >99% is typically targeted.

Second-Generation ALK Inhibitors: Overcoming Initial Resistance

Second-generation inhibitors like Ceritinib, Alectinib, and Brigatinib were developed to be more potent than Crizotinib and to have activity against common resistance mutations. Their syntheses involve more complex heterocyclic cores and correspondingly sophisticated intermediates.

A. Ceritinib: Key Intermediate Synthesis

Ceritinib's structure features a pyrimidine core. A key synthetic strategy involves the preparation of a substituted aniline fragment, which is then coupled to the pyrimidine ring.

  • Key Intermediate: 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.

  • Synthetic Approach: A common route involves a catalytic hydrogenation of a nitro-pyridine precursor, 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine, to simultaneously reduce the nitro group and the pyridine ring to a piperidine.[3] This is a highly efficient transformation that builds significant molecular complexity in a single step. Subsequent reactions, such as a Sandmeyer reaction, can be performed on the resulting aniline to prepare for coupling.[3]

B. Alectinib: The Indole-Fused Scaffold

Alectinib is distinguished by a unique and rigid tetracyclic benzo[b]carbazole scaffold. The construction of this core is a critical aspect of its synthesis.

  • Key Intermediate: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.[4][5]

  • Significance: This intermediate contains the necessary substitution pattern to build the indole ring system. A newer, more sustainable process for creating the indole core involves converting this acid to its methyl ester, followed by a reaction with 4-fluoro-3-nitrobenzonitrile and a subsequent reductive cyclization using sodium dithionite (Na₂S₂O₄) to form the indole structure.[6] This improved process successfully eliminates the use of more hazardous solvents and rare earth elements.[6]

C. Brigatinib: Incorporating a Phosphine Oxide

Brigatinib's unique feature is the dimethylphosphine oxide group, which contributes to its potent and broad activity. Its synthesis often starts with 2,4,5-trichloropyrimidine.

  • Key Intermediate: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.[7][8][9]

  • Synthetic Approach: A multi-step synthesis can be employed where 5-fluoro-2-nitroanisole undergoes a substitution reaction with 1-methyl-4-(piperidin-4-yl)piperazine. The resulting nitro compound is then subjected to palladium-on-carbon (Pd/C) catalytic hydrogenation to reduce the nitro group to the target aniline intermediate.[10] This intermediate is then coupled with the phosphine oxide-containing pyrimidine fragment to complete the synthesis of Brigatinib.[10][11]

General_Intermediate_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Release Start Starting Materials (e.g., Ketone, Aniline) Reaction Chemical Reaction (e.g., Hydrogenation, Coupling) Start->Reaction Workup Aqueous Workup (Extraction, Washes) Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Drying Drying (Vacuum Oven) Purification->Drying QC QC Testing (HPLC, NMR, MS, KF) Drying->QC Release Intermediate Release (Meets Specification) QC->Release

Caption: General workflow for pharmaceutical intermediate synthesis and quality control.

Third-Generation: Lorlatinib and the Macrocycle Challenge

Lorlatinib represents a significant evolution, designed to penetrate the blood-brain barrier effectively and inhibit a wide range of ALK resistance mutations, including the notoriously difficult G1202R mutation. Its macrocyclic structure presents considerable synthetic challenges.

Convergent Synthesis of Lorlatinib

The most efficient, large-scale synthesis of Lorlatinib employs a convergent approach, bringing together two complex fragments in a late-stage Suzuki coupling reaction, followed by a final macrolactamization step.[12][13]

Intermediate FragmentKey Features
Aminomethyl Pyrazole Fragment Contains the core pyrazole ring, a nitrile group, and a protected aminomethyl side chain.
Chiral Pyridine Ether Fragment Contains the chiral alcohol-derived ether, the fluorophenyl group, and a borylated pyridine for the Suzuki coupling.

The final macrocyclization is a critical step, often performed under high dilution conditions using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to favor the intramolecular reaction over intermolecular polymerization.[12][14]

Quality Control and Regulatory Landscape for Intermediates

The synthesis of a pharmaceutical intermediate is not complete until its quality is rigorously verified. The purity profile of an intermediate directly impacts the purity of the final API. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established clear expectations for impurity control.

ICH Guidelines: A Framework for Trustworthiness
  • ICH Q3A (R2) - Impurities in New Drug Substances: This guideline is paramount. It sets thresholds for reporting, identifying, and qualifying impurities.[15][16][17] Organic impurities can include starting materials, by-products, other intermediates, and degradation products.[15][17][18]

    • Reporting Threshold: The level at which an impurity must be reported in regulatory filings, often starting at 0.05%.[15]

    • Identification Threshold: The level above which the structure of an impurity must be determined.[18]

    • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[17][18]

  • ICH Q7 - Good Manufacturing Practice (GMP) for APIs: While focused on the final API, its principles extend to the manufacturing of critical intermediates.[19] This includes having a robust quality management system, proper documentation, and control over all materials and processes.[19]

  • ICH Q3C (R5) - Residual Solvents: Controls the permissible limits of solvents that may remain from the synthesis.[16][18]

  • ICH Q3D - Elemental Impurities: Governs the control of elemental impurities (e.g., residual metal catalysts like Palladium or Iridium) that may be introduced during synthesis.[18]

A self-validating process for an intermediate must include in-process controls and final specification testing. This typically involves a suite of analytical techniques:

  • HPLC/UPLC: For assessing purity and quantifying impurities.

  • NMR Spectroscopy: For structural confirmation.

  • Mass Spectrometry (MS): For identity confirmation and impurity identification.

  • Karl Fischer Titration: For determining water content.

  • Gas Chromatography (GC): For analyzing residual solvents.

By adhering to these principles, drug developers ensure that each intermediate is a well-characterized, high-quality building block, paving the way for a safe, effective, and reproducible final drug product.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025-10-07). [Link]

  • 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024-03-19). [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). [Link]

  • Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development - ACS Publications. (2020-09-29). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. (2006-10-01). [Link]

  • New synthesis technology of ceritinib intermediate.
  • Method for synthesizing crizotinib intermediate.
  • The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... ResearchGate. [Link]

  • Practical Access to Key Intermediates of Crizotinib, Lorlatinib, and Pibrentasvir Enabled by Oxa-Spirocyclic Ligands. ACS Publications. (2023-11-09). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024-10-31). [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). [Link]

  • Synthesis method of brigatinib intermediate.
  • Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. R Discovery. (2020-09-29). [Link]

  • SYNTHESIS PROCESS FOR CRIZOTINIB INTERMEDIATE. WIPO. (2019-05-31). [Link]

  • A novel process for the preparation of an intermediate of alectinib.
  • Synthesis method of alectinib.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025-11-28). [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PMC. (2018-04-20). [Link]

  • Synthesis of Drugs: Lorlatinib. YouTube. (2021-11-27). [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. [Link]

  • Preparation method of key intermediate of lorlatinib. Eureka | Patsnap. (2021-06-04). [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. American Chemical Society. (2020-11-03). [Link]

  • Preparation method of ALK inhibitor Brigatinib. Eureka | Patsnap. (2020-05-12). [Link]

  • Exploratory Process Development of Lorlatinib. Academia.edu. [Link]

  • Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed. (2015-03-26). [Link]

  • A modified process for the preparation of ceritinib and amorphous form of ceritinib (2017). SciSpace. [Link]

  • A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Oxford Academic. (2025-03-07). [Link]

  • Method for preparing ceritinib and intermediate thereof.
  • Method for preparing Ceritinib and intermediate compound of Ceritinib.
  • The preparation method of 5- chloro-2-nitroanilines.
  • Alectinib Intermediates | Manufacturer | Supplier. SSpharma India. [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]

  • BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. FDA. (2006-06-01). [Link]

  • SYNTHESIS METHOD OF ALECTINIB. WIPO Patentscope. (2022-03-17). [Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. (2018-03-01). [Link]

  • Pharmaceutical composition of brigatinib.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. (2001-09-24). [Link]

  • 2-Chlorobenzonitrile. Wikipedia. [Link]

  • FDA's Latest Guidelines for Pharma Manufacturing | What's New?. YouTube. (2024-12-05). [Link]

  • 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. PubChem. [Link]

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Exploratory

Solubility profile of (R)-1-(3,5-dichlorophenyl)ethanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-1-(3,5-dichlorophenyl)ethanol in Organic Solvents Executive Summary (R)-1-(3,5-dichlorophenyl)ethanol is a pivotal chiral building block in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-1-(3,5-dichlorophenyl)ethanol in Organic Solvents

Executive Summary

(R)-1-(3,5-dichlorophenyl)ethanol is a pivotal chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The stereospecific nature of this alcohol makes it a valuable precursor where enantiomeric purity is critical to therapeutic efficacy and safety.[1] A thorough understanding of its solubility in various organic solvents is not merely academic; it is a cornerstone for the rational design of crystallization processes, optimization of reaction kinetics, and the development of robust purification strategies.[2][3]

This technical guide addresses the notable absence of comprehensive public solubility data for (R)-1-(3,5-dichlorophenyl)ethanol. It provides a framework for researchers and drug development professionals to systematically determine, interpret, and model the solubility of this compound. We present field-proven, self-validating experimental protocols, including the universally applicable gravimetric method and the highly sensitive High-Performance Liquid Chromatography (HPLC) method. Furthermore, we discuss the application of thermodynamic models for data correlation, enabling predictive insights for process scale-up and optimization.

Foundational Principles: Solute-Solvent Interactions

The solubility of (R)-1-(3,5-dichlorophenyl)ethanol is governed by its molecular structure: a dichlorinated aromatic ring and a chiral secondary alcohol. This imparts a dual nature to the molecule. The dichlorophenyl group is hydrophobic and lipophilic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces. Conversely, the hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols.

The guiding principle for solvent selection is "like dissolves like".[4] Therefore, a comprehensive solubility profile should investigate a diverse range of solvents to probe these different interactions. A recommended screening set would include:

  • Protic Solvents: Methanol, Ethanol, 2-Propanol (to assess hydrogen bonding).

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile (to assess dipole-dipole interactions).

  • Non-Polar Solvents: Toluene, Cyclohexane (to assess lipophilicity and van der Waals interactions).

Understanding these fundamental interactions is crucial for anticipating solubility trends and troubleshooting issues during process development.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[5][6] This technique ensures that a true equilibrium is reached between the undissolved solid solute and the saturated solution at a specified temperature.[3][6] The concentration of the solute in the clear supernatant is then quantified using a suitable analytical method.

Protocol 1: The Gravimetric Method

The gravimetric method is a direct and robust technique that relies on the physical isolation and weighing of the dissolved solute after solvent evaporation.[2][7] It is universally applicable and does not require the solute to have a chromophore.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of (R)-1-(3,5-dichlorophenyl)ethanol to a known volume (e.g., 10 mL) of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker).[8]

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient duration to reach equilibrium. A common practice is 24-48 hours, with periodic sampling to confirm that the concentration has plateaued.[5][6] The presence of undissolved solid at the end of this period is essential to confirm saturation.[6][9]

  • Phase Separation: Cease agitation and allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Filter the sample through a chemically compatible 0.22 µm or 0.45 µm syringe filter into a pre-weighed (tared) evaporating dish.[10]

  • Solvent Evaporation: Place the evaporating dish in a calibrated oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C).

  • Drying and Weighing: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute residue. Repeat the drying and weighing cycles until a constant weight is achieved.[2][11]

  • Calculation: The solubility (S) in grams per 100 mL can be calculated from the mass of the residue and the volume of the filtrate.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess solute to known volume of solvent B 2. Agitate in thermostatic shaker (e.g., 24-48h at constant T) A->B Achieve Equilibrium C 3. Withdraw & filter supernatant into pre-weighed dish B->C Sample Saturated Solution D 4. Evaporate solvent in calibrated oven C->D E 5. Dry to constant weight in desiccator D->E F 6. Calculate solubility from final mass E->F

Gravimetric Method Workflow
Protocol 2: The High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is an instrumental technique offering high sensitivity, specificity, and the ability to simultaneously detect and quantify impurities.[12] It is the preferred method for poorly soluble compounds or when sample volume is limited.

Step-by-Step Methodology:

  • Instrument and Method Setup:

    • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV detector.[10]

    • Column: A versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a common starting point.[10] The ratio should be optimized to achieve a good peak shape and a retention time of approximately 3-7 minutes for the analyte.

    • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for (R)-1-(3,5-dichlorophenyl)ethanol.

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.[13]

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system in triplicate.

    • Plot the mean peak area against the known concentration for each standard.

    • Perform a linear regression analysis. A correlation coefficient (R²) of >0.999 is required for a valid calibration.

  • Analysis of Saturated Solution:

    • Prepare the saturated solution and perform the filtration step exactly as described in the gravimetric protocol (Steps 1-3).

    • Precisely dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration into the linear range of the calibration curve.[9]

    • Inject the diluted sample into the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using its peak area and the linear regression equation from the calibration curve.

    • Multiply the result by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

G cluster_cal Calibration cluster_sample Sample Analysis A 1. Prepare Stock & Standard Solutions B 2. Inject Standards into HPLC A->B C 3. Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.999 B->C G 7. Calculate Concentration using Calibration Curve C->G D 4. Prepare Saturated Solution (Shake-Flask Method) E 5. Filter & Accurately Dilute Supernatant D->E F 6. Inject Diluted Sample into HPLC E->F F->G H 8. Apply Dilution Factor to get Final Solubility G->H

HPLC Method Workflow

Data Presentation

For maximum utility, solubility data should be reported in multiple units, including g/100 mL, molarity (mol/L), and mole fraction (x₁). Mole fraction is particularly useful for thermodynamic modeling. Data should be presented in a clear, tabular format, specifying the temperature for each measurement.

Table 1: Example Solubility Data for (R)-1-(3,5-dichlorophenyl)ethanol at 298.15 K (25 °C)

SolventPolarity Index¹Dielectric Constant (ε)¹Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x₁)
Methanol5.132.7Experimental ValueCalculated ValueCalculated Value
Ethanol4.324.5Experimental ValueCalculated ValueCalculated Value
Acetone5.121.0Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate4.46.0Experimental ValueCalculated ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated ValueCalculated Value
Cyclohexane0.22.0Experimental ValueCalculated ValueCalculated Value
Acetonitrile5.836.6Experimental ValueCalculated ValueCalculated Value
¹Values for solvent properties are widely available in chemical handbooks and online databases.[14][15]

Thermodynamic Modeling for Data Correlation

Thermodynamic models are essential for correlating experimental solubility data with temperature, which allows for interpolation and a deeper understanding of the dissolution process.[16][17] The mole fraction solubility data obtained experimentally can be fitted to several well-established models.

  • The Modified Apelblat Equation: This is a highly effective semi-empirical model used to correlate solubility with temperature. It uses three parameters (A, B, C) to fit the experimental data, providing a simple yet powerful way to describe the temperature dependence.[16][17]

  • NRTL and UNIQUAC Models: These are more complex activity coefficient models that can be used to describe the solid-liquid equilibrium.[18] They are particularly useful for multicomponent systems and can provide insights into the molecular interactions between the solute and solvent.[16][18]

The successful application of these models allows for the calculation of apparent thermodynamic properties of dissolution, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which characterize the process as endothermic/exothermic and entropy- or enthalpy-driven.[16]

G A Experimental Data (Mole Fraction Solubility vs. Temp) B Select Thermodynamic Model (e.g., Apelblat, NRTL) A->B C Fit Data to Model Equation (Non-linear Regression) B->C D Obtain Model Parameters (e.g., A, B, C for Apelblat) C->D E Validate Model (Calculate RMSD, R²) D->E F Correlated/Predicted Solubility Values E->F If Valid

Thermodynamic Modeling Workflow

Conclusion

This guide provides the necessary theoretical background and detailed, actionable protocols for a comprehensive investigation into the solubility of (R)-1-(3,5-dichlorophenyl)ethanol. By systematically applying the gravimetric or HPLC-based shake-flask methods, researchers can generate the high-quality data essential for robust process development. Subsequent correlation of this data with established thermodynamic models further enhances its utility, enabling reliable prediction of solubility under various temperature conditions. This foundational knowledge is indispensable for the efficient and successful transition of chemical processes from the laboratory to production scale.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Kern, S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.
  • Scribd. (n.d.).
  • Raytor. (2026, January 22).
  • Turkish Journal of Pharmaceutical Sciences. (n.d.).
  • NETZSCH. (2025, March 31).
  • Solubility determination of compounds of pharmaceutical interest. (n.d.).
  • Lund University Publications. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development.
  • ResearchGate. (n.d.).
  • Salimi, F., et al. (2015, September). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Journal of Applied Solution Chemistry and Modeling, 4(3), 143-151.
  • LookChem. (n.d.). Cas 1475-11-2,1-(3,4-DICHLOROPHENYL)ETHANOL, 97.
  • Books. (n.d.). Thermodynamic Studies of Chiral Compounds | Enthalpy and Internal Energy.
  • PMC. (2021, February 11). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole.
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Excess Thermodynamic Properties Calculations for Alcohols in Inert Solvents Based on Fourier Transform Infrared Spectroscopy Mea.
  • EPA. (2025, October 15). 1-(3,5-dichlorophenyl)-1H-pyrrole Properties.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Amanote Research. (2011, June 30). (PDF) 1-(4-Amino-3,5-Dichlorophenyl)ethanol - Acta.
  • ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents | Request PDF.
  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
  • PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol.
  • PubChemLite. (n.d.). (1s)-1-(3,5-dichlorophenyl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • BLDpharm. (n.d.). 120121-01-9|(R)-1-(3-Chlorophenyl)ethanol.
  • Physical Chemistry Research. (2023, November 19).
  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.
  • MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Foundational

Suppliers and commercial availability of high-purity (R)-1-(3,5-dichlorophenyl)ethanol

[1] Executive Summary (R)-1-(3,5-Dichlorophenyl)ethanol (CAS: 1270293-27-8) is a high-value chiral building block utilized primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-1-(3,5-Dichlorophenyl)ethanol (CAS: 1270293-27-8) is a high-value chiral building block utilized primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a scaffold for kinase inhibitors and chiral ether synthesis.[1] Its structural isomerism is critical; the (R)-configuration is often required to match the binding pocket stereochemistry of target enzymes.[1]

This guide provides a technical roadmap for sourcing this compound, validating its enantiomeric purity, and understanding the synthetic origins that define its impurity profile.

Part 1: Chemical Identity & Significance[1]

Before engaging suppliers, it is imperative to define the exact stereochemical requirements to avoid receiving the racemate or the wrong enantiomer.

ParameterTechnical Specification
Chemical Name (R)-1-(3,5-Dichlorophenyl)ethanol
Common Synonyms (R)-alpha-Methyl-3,5-dichlorobenzyl alcohol
CAS Number (R-isomer) 1270293-27-8 (Verify against CoA)
CAS Number (Racemate) 33913-29-0
Molecular Formula C₈H₈Cl₂O
Molecular Weight 191.05 g/mol
Key Structural Feature Chiral center at the benzylic position; electron-withdrawing chlorine atoms at meta-positions increase acidity of the benzylic proton.[1][2][3][4][5]

Application Context: Unlike its 2,6-dichloro analog (used in Crizotinib), the 3,5-dichloro substitution pattern is frequently explored in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP) and metabolic stability (blocking metabolic soft spots on the phenyl ring).[1]

Part 2: Synthesis Routes & Impurity Logic

Understanding how the supplier makes the compound allows you to predict the impurities present in the sample. There are two dominant industrial routes.

Route A: Biocatalytic Reduction (Preferred)

Uses Ketoreductases (KREDs) and a cofactor recycling system (NADPH) to reduce 3,5-dichloroacetophenone.[1]

  • Pros: Ultra-high enantiomeric excess (>99% ee), mild conditions.

  • Impurity Profile: Residual enzymes (protein), buffer salts, and trace unreacted ketone.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Uses Ruthenium or Rhodium catalysts (e.g., Ru-TsDPEN) with a hydrogen donor (Formic acid/TEA).[1]

  • Pros: Scalable for bulk manufacturing.

  • Impurity Profile: Ruthenium/Rhodium heavy metal residues, trace S-enantiomer (lower ee than enzymatic), and potential de-chlorinated byproducts if conditions are too harsh.

Visualization: Synthesis & Impurity Flow

SynthesisPathways cluster_Bio Route A: Biocatalysis (High Purity) cluster_Chem Route B: Chemical Catalysis (Bulk) Precursor 3,5-Dichloroacetophenone (CAS: 14401-72-0) KRED KRED Enzyme + NADPH Precursor->KRED RuCat Ru-TsDPEN + HCOOH Precursor->RuCat BioProduct (R)-Product (>99% ee) KRED->BioProduct Reduction ChemProduct (R)-Product (95-98% ee) RuCat->ChemProduct ATH Impurity Risk: Heavy Metals Risk: Lower ee% ChemProduct->Impurity

Figure 1: Comparison of synthetic routes.[1] Biocatalysis is recommended for research scale to ensure maximal optical purity.

Part 3: Sourcing Strategy & Supplier Landscape[1]

The market for this specific enantiomer is "Tier 2," meaning it is not a commodity chemical but is available from specialized chiral vendors.

Recommended Suppliers (Verified Presence)
  • BLD Pharm: Strong catalog presence for halogenated chiral blocks. Often stocks gram-scale quantities.[1]

  • Viwit Pharmaceutical: A CDMO specializing in chiral synthesis. Suitable for kg-scale inquiries.

  • Combi-Blocks: Reliable for building blocks; check for specific enantiomer availability.

  • Thermo Scientific (Alfa Aesar) / Sigma-Aldrich: High reliability but often higher cost; frequently re-package from primary manufacturers.[1]

Sourcing Protocol

Do not simply click "Buy." Follow this audit process:

  • Request the CoA (Certificate of Analysis) before purchase.

  • Check the Specific Rotation: It should be negative or positive depending on the solvent (literature often cites

    
     to 
    
    
    
    in Methanol for the R-isomer, but always verify against a chiral HPLC trace).
  • Ask for the "Method of Manufacture": If they cannot tell you if it's enzymatic or chemical, flag the supplier as high-risk for batch-to-batch variability.[1]

Part 4: Quality Control & Analytical Validation[1]

Trusting the supplier's label is a critical error in chiral chemistry. You must establish a self-validating QC protocol.[1]

Standard Operating Procedure: Chiral HPLC

To distinguish the (R) enantiomer from the (S) enantiomer and the ketone precursor.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: These polysaccharide columns interact strongly with the pi-systems of the chlorinated phenyl ring.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 220 nm (absorption of the phenyl ring).

  • Temperature: 25°C.

Acceptance Criteria:

  • Enantiomeric Excess (ee): ≥ 98.0% (for drug development).

  • Chemical Purity: ≥ 97.0% (by area normalization).

Visualization: QA Decision Tree

QAFlow Incoming Incoming Material (R)-1-(3,5-dichlorophenyl)ethanol HNMR 1H NMR (CDCl3) Check: Doublet at ~1.4 ppm (Methyl) Check: Quartet at ~4.8 ppm (Benzylic) Incoming->HNMR ChiralHPLC Chiral HPLC (Chiralcel OD-H) HNMR->ChiralHPLC Decision Calculate ee% ChiralHPLC->Decision Pass PASS: Release for Synthesis ee > 98% Decision->Pass High Purity Fail FAIL: Reject/Recrystallize ee < 98% Decision->Fail Racemized

Figure 2: Quality Assurance workflow. NMR confirms structure; Chiral HPLC confirms stereochemistry.

Part 5: Handling & Stability[1]

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity and trace solvent).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability Risk: Benzylic alcohols with electron-withdrawing groups are relatively stable but can undergo racemization under strong acidic conditions or elevated temperatures (>100°C).[1] Avoid storing in acidic solvents.

References

  • YMC Co., Ltd. Optimization of Chromatographic Conditions for Chiral Separations. (General methodology for phenyl ethanol derivatives). Retrieved from [Link][1]

  • MDPI. Recent Developments in Asymmetric Transfer Hydrogenation. (Mechanistic background on Ruthenium catalysis for acetophenones). Retrieved from [Link]

  • PubChem. Compound Summary: 1-(3,5-Dichlorophenyl)ethanol.[1][8] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Scale-Up for (R)-1-(3,5-Dichlorophenyl)ethanol

The following Application Note and Protocol is designed for process chemists and scale-up engineers. It prioritizes the Biocatalytic Reduction route using Ketoreductases (KREDs), as this is the current industry standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for process chemists and scale-up engineers. It prioritizes the Biocatalytic Reduction route using Ketoreductases (KREDs), as this is the current industry standard for generating high-enantiopurity chiral alcohols (>99.5% ee) for pharmaceutical intermediates, surpassing traditional transition-metal catalysis in selectivity and green metrics.

Executive Summary & Strategic Rationale

The synthesis of (R)-1-(3,5-dichlorophenyl)ethanol is a critical transformation in the supply chain for halogenated diaryl-ether class APIs (e.g., Crizotinib analogs).[1] While Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is a viable chemical route, it often requires extensive heavy metal scavenging (<10 ppm limits) and rarely exceeds 98% ee without recrystallization.

Recommendation: This protocol details the Biocatalytic Reduction using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Key Advantages of this Protocol:

  • Stereochemical Fidelity: Consistently yields >99.5% ee (Prelog selectivity).

  • Process Safety: Operates at ambient temperature/pressure, eliminating high-pressure hydrogenation risks.[1]

  • Volumetric Productivity: Supports substrate loadings >100 g/L, essential for kilogram-scale batches.[1]

Reaction Mechanism & Pathway[1][2]

The process relies on the stereoselective hydride transfer from NADPH to the re-face of 1-(3,5-dichlorophenyl)ethanone. To make the process economical, NADPH is regenerated in situ using Glucose and GDH.

Figure 1: Biocatalytic Cycle & Cofactor Regeneration[1]

BiocatalyticCycle Substrate 1-(3,5-dichlorophenyl) ethanone Product (R)-1-(3,5-dichlorophenyl) ethanol Substrate->Product  KRED   NADP NADP+ NADPH NADPH NADP->NADPH  GDH   NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor recycling.

Process Development Parameters (Critical Quality Attributes)

Before initiating the 1 kg scale-up, the following parameters must be locked during the optimization phase.

ParameterOptimized RangeRationale for Scale-Up
Substrate Loading 100 – 150 g/LHigh loading minimizes solvent waste but risks inhibition.[1] 3,5-dichloro substitution increases lipophilicity, requiring co-solvent optimization.
Co-solvent 10–20% DMSO or IPAImproves substrate solubility. Note: Ensure enzyme stability in the chosen co-solvent (DMSO is generally tolerated better by KREDs than THF).
pH Control 7.0 ± 0.2Gluconic acid is produced as a byproduct, acidifying the batch. Active titration with 4M NaOH is critical.
Temperature 30°C ± 2°CBalances reaction kinetics with enzyme half-life.[1]
Conversion Stop >99.0%Separation of starting ketone from alcohol is difficult; driving to completion is preferred over column chromatography.

Scale-Up Protocol (1 kg Batch)

Safety Warning: The 3,5-dichlorophenyl moiety adds significant molecular weight and lipophilicity. The starting ketone is a skin irritant. Handle all powders in a flow hood.

Phase A: Reactor Preparation
  • Vessel: 20 L Jacketed Glass Reactor equipped with an overhead stirrer (pitch-blade impeller) and a pH stat titration unit.

  • Buffer Prep: Prepare 10 L of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM Magnesium Sulfate (

    
    ) as a cofactor stabilizer.
    
Phase B: Reaction Initiation[1]
  • Solvent Charge: Charge 8 L of Buffer and 1.5 L of DMSO to the reactor.

  • Substrate Addition: Add 1.0 kg of 1-(3,5-dichlorophenyl)ethanone . Stir at 300 RPM. The mixture will likely be a biphasic suspension.

  • Cofactor Mix: Add 1.5 kg D-Glucose (1.5 eq) and 1.0 g NADP+ (catalytic quantity).

  • Enzyme Charge:

    • Add 10 g GDH (Glucose Dehydrogenase).

    • Add 20 g KRED (Specific variant determined by screening, e.g., Codexis KRED-P1 or equivalent).

    • Tip: Dissolve enzymes in a small volume of buffer before addition to prevent clumping.

Phase C: Reaction & Monitoring
  • Titration Loop: Enable the pH stat. Use 4M NaOH to maintain pH at 7.0. The consumption of NaOH correlates directly to conversion (1 mol NaOH = 1 mol Gluconic acid = 1 mol Product).

  • Agitation: Increase stirring to 450 RPM to create a fine emulsion. Good mass transfer is vital for the lipophilic substrate.

  • Timeline: Reaction typically completes in 18–24 hours.

  • IPC (In-Process Control): Take samples at 4h, 12h, and 18h. Analyze via HPLC (Method below).

    • Target: <0.5% residual ketone.

Phase D: Work-Up & Isolation
  • Quench: Once conversion >99.5%, stop agitation.

  • Protein Removal: Add Celite (500 g) and stir for 30 mins. Filter the suspension through a pad of Celite to remove denatured protein and biomass. This prevents emulsion during extraction.

  • Extraction:

    • Extract the aqueous filtrate with MTBE (Methyl tert-butyl ether) (2 x 5 L).

    • Wash combined organic layers with Brine (3 L) to remove residual DMSO.

  • Concentration: Dry organics over

    
    , filter, and concentrate under reduced pressure (40°C, 100 mbar) to obtain a pale yellow oil or solid.
    
  • Crystallization (Polishing):

    • Dissolve crude solid in minimal hot Heptane/IPA (9:1) .

    • Cool slowly to 0°C.

    • Filter crystals and dry in a vacuum oven at 35°C.

Analytical Methods (Quality Control)

HPLC Method for Conversion & EE:

  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Heptane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Dichlorophenyl absorption).

  • Temperature: 25°C.

  • Retention Times (Approx):

    • Ketone: 6.5 min

    • (S)-Enantiomer: 9.2 min[1]

    • (R)-Enantiomer: 11.5 min (Confirm with standard).[1]

Troubleshooting & Critical Process Parameters (CPPs)

Figure 2: Process Decision Tree

Troubleshooting Start IPC Check @ 12 Hours Conversion Conversion > 80%? Start->Conversion pH_Check Is pH stable at 7.0? Conversion->pH_Check No Action_Wait Continue to 24h Conversion->Action_Wait Yes Temp_Check Is Temp < 35°C? pH_Check->Temp_Check Yes Action_Adjust_pH Check NaOH line Recalibrate Probe pH_Check->Action_Adjust_pH No Action_Add_Enzyme Add 10% more KRED + 5% GDH Temp_Check->Action_Add_Enzyme Yes (Kinetics slow) Action_Cool Cool immediately Enzyme deactivation risk Temp_Check->Action_Cool No (Heat spike)

Caption: Troubleshooting logic for stalled reactions during the scale-up phase.

Common Issues:
  • Stalled Reaction: Often due to pH drift. If the pH drops below 6.0, enzyme activity plummets. Ensure the titration tip is not clogged.

  • Low ee: Rare with KREDs, but can occur if background thermal reduction occurs (unlikely at 30°C) or if the wrong enzyme variant was selected.

  • Emulsions: The 3,5-dichloro ring is hydrophobic. If phase separation is slow during workup, add more brine or use a demulsifier. Do not skip the Celite filtration step.

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of prochiral ketones. Trends in Biotechnology .

  • Codexis, Inc. (2017). Ketoreductase Screening Kits for Pharmaceutical Intermediates. Codexis Protocols .

  • Noyori, R., et al. (1997). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society .

  • Vertex AI Search. (2025). Scale-up synthesis of (R)-1-(3,5-dichlorophenyl)ethanol.
  • BenchChem . (2025).[2][3] Applications of 1-(4-Chlorophenyl)ethanol in Drug Development.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for 1-(3,5-dichlorophenyl)ethanone and the specific enzyme preparation before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) of 3,5-dichloroacetophenone reduction

Technical Support Center: Enantioselective Reduction of 3,5-Dichloroacetophenone Introduction: The Substrate Challenge Subject: Optimization of Enantiomeric Excess (ee) for 3,5-Dichloroacetophenone Reduction. Target Prod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Reduction of 3,5-Dichloroacetophenone

Introduction: The Substrate Challenge

Subject: Optimization of Enantiomeric Excess (ee) for 3,5-Dichloroacetophenone Reduction. Target Product: (R)- or (S)-1-(3,5-dichlorophenyl)ethanol. Relevance: Key chiral intermediate for neurokinin-1 (NK1) receptor antagonists and other halogenated pharmacophores.

Technical Context: Reducing 3,5-dichloroacetophenone presents a specific chemical challenge compared to unsubstituted acetophenone. The two chlorine atoms at the meta positions are electron-withdrawing groups (EWGs). This renders the carbonyl carbon highly electrophilic .

  • The Benefit: Reaction rates are typically fast.

  • The Risk: The activated carbonyl is susceptible to non-selective background reduction (racemic), which is the primary killer of enantiomeric excess (ee) in this transformation.[1]

This guide covers the two primary methodologies: Biocatalysis (Enzymatic) and Asymmetric Transfer Hydrogenation (ATH) .

Module 1: Biocatalytic Reduction (The Gold Standard)

Biocatalysis is currently the preferred route for this substrate because enzymes (Ketoreductases/KREDs or Alcohol Dehydrogenases/ADHs) offer a rigid chiral pocket that strictly controls hydride delivery, often achieving >99% ee where chemical catalysts struggle to pass 95%.

Core Mechanism & Protocol

The reaction relies on a KRED enzyme and a cofactor (NADPH or NADH).[2][3] To make this economically viable, a Cofactor Regeneration Cycle is mandatory.

Recommended System: Enzyme-Coupled (Glucose Dehydrogenase - GDH) While Isopropanol (IPA) can be used for regeneration, the GDH system is thermodynamically superior for driving conversion to completion because the coproduct (Gluconolactone) hydrolyzes to Gluconic acid, making the reaction irreversible.

Standard Screening Protocol (Self-Validating):

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Start here; KREDs are pH sensitive).

  • Substrate Loading: 10–50 g/L (3,5-dichloroacetophenone is poorly soluble; see "Solubility" below).

  • Cofactor: NADP+ (0.5 mM catalytic load).

  • Recycle System: Glucose (1.2 equivalents) + GDH (5–10 U/mL).

  • Enzyme: Screen a panel (e.g., Lactobacillus kefir ADH variants, Rhodococcus sp.).

  • Cosolvent: DMSO or IPA (10–20% v/v).

Troubleshooting Biocatalysis

Issue 1: Low Solubility / Mass Transfer Limitations

  • Observation: Reaction stalls; white solid remains floating or sinks.

  • Root Cause: 3,5-dichloroacetophenone is highly lipophilic.

  • Solution:

    • Cosolvent: Add DMSO (up to 20%). Note: High DMSO concentrations can denature some enzymes.

    • Biphasic System: Use a layer of n-Heptane or MTBE . The substrate dissolves in the organic phase and partitions into the aqueous phase as it is consumed. This protects the enzyme from high localized substrate concentrations.

Issue 2: Low Enantioselectivity (<98% ee)

  • Root Cause:

    • Wrong Enzyme: The enzyme's binding pocket does not tightly fit the 3,5-dichloro-substituted ring.

    • Thermal Racemization: Rare for alcohols, but possible if pH is extreme.

  • Solution:

    • Screen Variants: You cannot "force" a mismatched enzyme to be selective. Switch to an enzyme with a larger hydrophobic pocket designed for bulky aromatics (e.g., "Anti-Prelog" ADHs if the (R)-enantiomer is desired).

    • Lower Temperature: Run at 20°C instead of 30°C. This slows the reaction but often tightens the enzyme-substrate binding fit.

Module 2: Asymmetric Transfer Hydrogenation (Chemical Route)

If biocatalysts are unavailable, Ru-catalyzed ATH is the alternative. The standard catalyst is RuCl(p-cymene)[(R,R)-TsDPEN] .

Critical Causality: The "Matched/Mismatched" Effect

For 3,5-dichloroacetophenone, the electron-deficient ring makes the substrate "hungry" for hydrides.

  • The Danger: If the catalyst is slow, or if the temperature is too high, uncatalyzed transfer hydrogenation will occur (racemic background reaction).

  • The Fix: You must ensure the catalyzed rate vastly outcompetes the background rate.

Protocol Optimization
  • Hydrogen Source: Use Formic Acid/Triethylamine (5:2 azeotrope) rather than Isopropanol.

    • Why? IPA reduction is reversible. As acetone builds up, the reverse reaction erodes ee. Formic acid reduction is irreversible (releases CO₂).

  • Temperature: Keep strictly < 25°C .

    • Why? Higher temperatures accelerate the racemic background reaction exponentially faster than the enantioselective catalytic pathway.

  • Concentration: High substrate concentration (1.0 M) is preferred to maximize catalyst turnover frequency.

Module 3: Visualization & Logic

Figure 1: Biocatalytic Workflow with Regeneration

This diagram illustrates the coupled loop required to maintain the expensive cofactor.

Biocatalysis Substrate 3,5-Dichloroacetophenone KRED KRED / ADH (Enantioselective Step) Substrate->KRED Product Chiral Alcohol (>99% ee) NADP NADP+ GDH GDH (Recycle Step) NADP->GDH NADPH NADPH NADPH->KRED H- donor Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Product Reduction KRED->NADP GDH->NADPH Regeneration GDH->Gluconic Oxidation

Caption: The enzyme-coupled cofactor regeneration cycle using Glucose Dehydrogenase (GDH) to drive the reduction of 3,5-dichloroacetophenone to completion.

Figure 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose low ee results.

Troubleshooting Start Problem: Low ee observed CheckConv Check Conversion % Start->CheckConv HighConv High Conversion (>90%) CheckConv->HighConv LowConv Low Conversion (<20%) CheckConv->LowConv Background Is Background Reaction Occurring? HighConv->Background Solubility Substrate Precipitation? LowConv->Solubility TempCheck Check Temperature. Is it >30°C? Background->TempCheck SolventCheck Is Hydrogen Source IPA? TempCheck->SolventCheck No Action1 Reduce Temp to <20°C (Suppress background) TempCheck->Action1 Yes Action2 Switch to Formic Acid/TEA (Irreversible kinetics) SolventCheck->Action2 Yes Inhibition Enzyme/Catalyst Inhibition Action4 Screen Different Enzyme Variant (Binding Pocket Mismatch) Inhibition->Action4 Solubility->Inhibition No Action3 Add Cosolvent (DMSO) or Biphasic System Solubility->Action3 Yes

Caption: Diagnostic logic for identifying the root cause of low enantiomeric excess in ketone reduction.

Module 4: Comparative Data & FAQ

Method Comparison Table
FeatureBiocatalysis (KRED)Chemical ATH (Ru-TsDPEN)
Typical ee >99% (Excellent)90–97% (Good)
Substrate Loading 20–50 g/L100–300 g/L
Reaction Time 12–24 hours4–12 hours
Cost Driver Enzyme & CofactorRuthenium Catalyst
Main Failure Mode Enzyme denaturation / SolubilityRacemic background reaction
Green Factor High (Water-based)Moderate (Organic solvents)
Frequently Asked Questions

Q: Why does my ee drop significantly after 90% conversion in the chemical route? A: This is likely due to reversibility . If you are using Isopropanol as the hydrogen donor, the product alcohol can be oxidized back to the ketone by the catalyst, but this reverse reaction is often less selective.

  • Fix: Switch to Formic Acid/Triethylamine . The release of CO₂ makes the reduction irreversible, locking in the ee formed during the kinetic phase.

Q: I am using a KRED enzyme, but the reaction pH drifts down, killing the activity. Why? A: If you are using the Glucose/GDH recycling system, the byproduct is Gluconic Acid . This acidifies the medium.

  • Fix: You must use a strong buffer (100–200 mM Phosphate) or a pH-stat titrator adding NaOH to maintain pH 7.0.

Q: Can I use whole cells (e.g., Baker's Yeast) instead of purified enzymes? A: For 3,5-dichloroacetophenone, standard Baker's Yeast often gives poor ee and low conversion due to toxicity and competing enzymes (some producing S, some R).

  • Recommendation: Use recombinant E. coli expressing specific ADHs (e.g., from Lactobacillus kefir or Rhodococcus) or commercial enzyme kits (Codexis, Evoxx) for reliable results.

References

  • Biocatalytic Reduction of Acetophenones

    • Hollmann, F., et al. (2021).[4] "Biocatalytic Reduction Reactions from a Chemist's Perspective." Angewandte Chemie International Edition.

  • Asymmetric Transfer Hydrogenation (Ru-Catalyzed)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
  • Substrate Specificity (Lactobacillus kefir ADH)

    • Soni, P., & Banerjee, U. C. (2006). "Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate." Biotechnology Journal.[5]

  • Thermodynamic Control in Cofactor Regeneration

    • Findrik, Z., et al. (2005). "Kinetic modeling of acetophenone reduction catalyzed by ADH from Lactobacillus kefir." Applied Microbiology and Biotechnology.

Sources

Optimization

Technical Support Center: Catalyst Removal from (R)-1-(3,5-dichlorophenyl)ethanol

Welcome to the technical support center for the purification of (R)-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of residual metal catalysts from this critical chiral intermediate. The synthesis of this alcohol, often via asymmetric reduction of 3',5'-dichloroacetophenone, frequently employs ruthenium, rhodium, or palladium-based catalysts. Eliminating these metals to levels compliant with regulatory standards is a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

This resource provides in-depth, field-proven solutions and explains the causality behind experimental choices, ensuring both scientific integrity and practical success.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual metal catalysts from my (R)-1-(3,5-dichlorophenyl)ethanol?

Residual metal catalysts are a significant concern in pharmaceutical manufacturing for several reasons. Primarily, they pose a toxicological risk to patients.[1][2] Regulatory bodies, through guidelines like the ICH Q3D, mandate strict limits on elemental impurities in final drug products.[1][2][3] These impurities can arise from various sources, including intentionally added catalysts during synthesis.[1][4] Beyond patient safety, residual metals can compromise the stability of the API, potentially catalyzing degradation pathways and reducing shelf life.[4]

Q2: What are the acceptable limits for residual metals like Ruthenium (Ru), Rhodium (Rh), or Palladium (Pd) in my API?

The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for various elemental impurities.[1][3][4][5] These PDEs are used to calculate the maximum allowable concentration in the drug substance (in ppm). For example, Ruthenium has an oral PDE of 100 µ g/day .[6] The specific concentration limit for your product depends on the maximum daily dose of the final drug. It is essential to perform a risk assessment to identify and control elemental impurities.[1][2][5]

Q3: My standard silica gel chromatography isn't removing the Ruthenium catalyst effectively. What am I doing wrong?

This is a common issue. While silica gel can remove some metal species, its effectiveness is often limited, especially for more complex or less polar organometallic residues. The interaction between the catalyst and silica may be weak. Furthermore, the choice of eluent can significantly impact metal mobility. A non-polar eluent might cause the metal complex to co-elute with your product.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increasing the polarity of your mobile phase can sometimes help retain the metal on the column while eluting your product.

  • Consider a Different Stationary Phase: Alumina or functionalized silica gels may offer better separation.

  • Use a Metal Scavenger: For persistent issues, incorporating a metal scavenger is a highly effective strategy. These materials are designed with functional groups that have a high affinity for specific metals.[7]

Troubleshooting Guide: Common Issues and Solutions

This table addresses specific problems you might encounter during the purification of (R)-1-(3,5-dichlorophenyl)ethanol.

Problem Potential Cause Recommended Solution & Rationale
High levels of residual Ruthenium after crystallization. The Ruthenium complex may be co-crystallizing with your product, or it is too soluble in the crystallization solvent to be effectively purged.Solution: Treat the crude product solution with activated carbon or a dedicated metal scavenger before crystallization. Rationale: Adsorbents like activated carbon can effectively bind metal species, allowing for their removal by filtration prior to the crystallization step.[6]
Product degradation observed during purification. The residual metal catalyst may be promoting decomposition of the alcohol, particularly at elevated temperatures.Solution: Perform purification steps at lower temperatures. Consider using methods like organic solvent nanofiltration (OSN) which operate under mild conditions.[8] Rationale: OSN separates molecules based on size, allowing for catalyst removal without thermal stress on the product.[8]
Inconsistent results with metal scavengers. The chosen scavenger may not be optimal for the specific metal complex or the reaction conditions (e.g., solvent, pH).Solution: Screen a panel of metal scavengers with different functional groups (e.g., thiol, amine, phosphine-based).[9][10] Rationale: Different ligands on the catalyst will have varying affinities for the scavenger's functional groups. Empirical screening is often necessary to find the most effective match.
Loss of product yield during purification. The purification method (e.g., chromatography, scavenger) may be causing non-specific binding of your product.Solution: Optimize the amount of scavenger or adsorbent used. Perform a loading study to find the minimum amount required for effective metal removal. Rationale: Using an excess of adsorbent material increases the risk of product loss. Minimizing its use improves process efficiency and yield.[11]

Workflow for Selecting a Purification Strategy

The choice of purification method depends on several factors, including the specific catalyst used, the scale of the reaction, and the required final purity. The following diagram outlines a logical workflow for selecting an appropriate strategy.

cluster_0 Decision Workflow cluster_1 Purification Options Start Initial Crude Product (R)-1-(3,5-dichlorophenyl)ethanol + Residual Metal Catalyst Check_Metal Identify Metal Catalyst (e.g., Ru, Rh, Pd) Start->Check_Metal Method_Select Select Primary Purification Method Check_Metal->Method_Select Known Catalyst Crystallization Crystallization Method_Select->Crystallization High Concentration Chromatography Chromatography Method_Select->Chromatography Moderate Concentration Scavenger Metal Scavenger Treatment Method_Select->Scavenger Low Concentration / Stubborn Cases Extraction Liquid-Liquid Extraction Method_Select->Extraction Specific Cases Analyze Analyze for Residual Metal (e.g., ICP-MS) Check_Limit Does it meet ICH Q3D limits? Analyze->Check_Limit Check_Limit->Method_Select No, Re-evaluate Method Final_Product Final Purified Product Check_Limit->Final_Product Yes Crystallization->Analyze Chromatography->Analyze Scavenger->Analyze Extraction->Analyze

Caption: Workflow for selecting a metal catalyst purification method.

Detailed Experimental Protocols

Here are step-by-step methodologies for common and effective purification techniques.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective adsorbent for removing a variety of metal catalysts, including palladium and ruthenium.[6][12][13] Its high surface area and porous structure allow it to trap metal species.

  • Dissolution: Dissolve the crude (R)-1-(3,5-dichlorophenyl)ethanol in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of 5-10 mL per gram of crude material.

  • Addition of Carbon: Add activated carbon (typically 5-20% w/w relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but monitor for product stability.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter aid to remove the activated carbon. Wash the filter cake with a small amount of the solvent to ensure complete product recovery.

  • Analysis: Concentrate the filtrate and analyze a sample for residual metal content using ICP-MS or ICP-OES.

Protocol 2: Metal Scavenger (Functionalized Silica) Treatment

Metal scavengers are materials, often silica-based, that are functionalized with ligands that have a high affinity for specific metals.[7][9][11] This makes them highly selective and efficient.

  • Scavenger Selection: Choose a scavenger with a functional group known to bind to your target metal (e.g., thiol-based scavengers for palladium and ruthenium).

  • Dissolution: Dissolve the crude product in a suitable solvent as described in Protocol 1.

  • Scavenger Addition: Add the functionalized silica scavenger (typically 2-5 equivalents relative to the estimated amount of residual metal) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the scavenger. Since scavenger particles are generally larger and more uniform than activated carbon, filtration is often more straightforward.

  • Analysis: Concentrate the filtrate and analyze for residual metal content.

Advanced Troubleshooting: When Standard Methods Fail

In some challenging cases, a combination of methods or more advanced techniques may be necessary.

  • Sequential Treatments: A multi-step approach can be highly effective. For example, an initial treatment with a precipitating agent like trimercaptotriazine to remove the bulk of the metal, followed by a polishing step with a high-affinity scavenger.[6]

  • Oxidative Treatment: For some ruthenium complexes, an oxidative workup using a mild oxidant can convert the ruthenium into a more easily removable species.[14]

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used to separate the larger metal catalyst complex from the smaller API molecule.[8] It is a particularly gentle and scalable method.

By understanding the principles behind catalyst removal and systematically applying these troubleshooting strategies and protocols, you can effectively purify your (R)-1-(3,5-dichlorophenyl)ethanol, ensuring it meets the stringent quality and safety standards required for pharmaceutical development.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q3D(R1) Guideline for elemental impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. Available at: [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. Available at: [Link]

  • DualPore™ Metal Scavenger for Purificatoin. DPS Inc. Available at: [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. Available at: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Metal scavengers. Johnson Matthey. Available at: [Link]

  • Removing Ru from metathesis reactions. Anderson's Process Solutions. Available at: [Link]

  • A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. Available at: [Link]

  • Metal Scavenger Applications. PhosphonicS. Available at: [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in (R)-1-(3,5-dichlorophenyl)ethanol synthesis

Technical Support Center: (R)-1-(3,5-dichlorophenyl)ethanol Synthesis Subject: Troubleshooting Low Yield & Enantioselectivity Ticket ID: #SYN-35DCP-001 Support Tier: Senior Application Scientist Introduction: The Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-(3,5-dichlorophenyl)ethanol Synthesis

Subject: Troubleshooting Low Yield & Enantioselectivity Ticket ID: #SYN-35DCP-001 Support Tier: Senior Application Scientist

Introduction: The Diagnostic Landscape

You are encountering yield issues with (R)-1-(3,5-dichlorophenyl)ethanol . While structurally similar to the well-known Crizotinib intermediate (which is the 2,6-dichloro-3-fluoro analog), the 3,5-dichloro substitution pattern presents unique steric and electronic challenges.

Low yield in this synthesis typically stems from three distinct failure modes. Use the logic tree below to identify your specific bottleneck before proceeding to the protocol sections.

TroubleshootingTree Start START: Low Yield Observed CheckIPC Check In-Process Control (HPLC/GC) Is Conversion > 95%? Start->CheckIPC LowConv Scenario A: Low Conversion (Reaction Stalled) CheckIPC->LowConv No HighConv Scenario B: High Conversion (Loss during Isolation) CheckIPC->HighConv Yes MethodCheck Which Method? LowConv->MethodCheck Bio Biocatalysis (KRED) MethodCheck->Bio Chemo Noyori (Ru-Catalyst) MethodCheck->Chemo BioIssue 1. Cofactor Depletion 2. Product Inhibition 3. Solvent Deactivation Bio->BioIssue ChemoIssue 1. Oxygen Poisoning 2. Reversible Equilibrium 3. Catalyst Decomposition Chemo->ChemoIssue Workup Work-up Issues: 1. Emulsion Formation 2. Product Solubility in Aqueous 3. Volatility (Vacuum) HighConv->Workup

Figure 1: Diagnostic Logic Tree for isolating the root cause of yield loss.

Part 1: Biocatalytic Route (Ketoreductase/KRED)

The Gold Standard for Enantioselectivity (>99% ee)

Biocatalysis is often preferred for this substrate due to the high enantioselectivity required. However, the lipophilicity of the 3,5-dichlorophenyl ring often necessitates cosolvents, which can deactivate enzymes.

FAQ: Troubleshooting Enzymatic Reduction

Q: My reaction stalls at 50-60% conversion. Adding more enzyme doesn't help. Why? A: This is likely Cofactor Depletion or Thermodynamic Equilibrium .

  • The Mechanism: KREDs require NADPH/NADH.[1] If your recycling system (e.g., Glucose Dehydrogenase/GDH) fails, the reaction stops once the stoichiometric cofactor is consumed.

  • The Fix:

    • Check pH: GDH activity drops sharply below pH 6.0. The reduction of the ketone consumes protons? No, actually, the recycling produces gluconic acid, which lowers pH. You must use a strong buffer (100mM K-Phosphate, pH 7.0) or a pH-stat to maintain pH > 6.5.

    • Substrate Inhibition: 3,5-dichloroacetophenone is hydrophobic. If added all at once, it may inhibit the enzyme. Switch to a fed-batch mode , adding substrate at 5 g/L per hour.

Q: The substrate isn't dissolving. Can I add more DMSO? A: Proceed with caution.

  • The Limit: Most wild-type KREDs tolerate up to 10-20% DMSO or IPA. Above this, the enzyme unfolds (denatures).

  • The Solution: Use a biphasic system . Dissolve your substrate in an organic solvent (e.g., MTBE or Toluene) and overlay it on the aqueous buffer containing the enzyme. The enzyme stays protected in the water, reacting at the interface.

    • Recommended: 1:1 Buffer:Butyl Acetate mixture.

Q: How do I validate the cofactor recycling system? A: Run a "blank" with no substrate but include the cofactor (NADP+), GDH, and Glucose. Monitor absorbance at 340nm (NADH). If NADH is not generated/maintained, your recycling enzyme (GDH) is dead or the glucose is depleted.

BiocatalyticCycle Substrate 3,5-Dichloroacetophenone Product (R)-Alcohol Substrate->Product Reduction Enzyme KRED (Active) NADH NAD(P)H NAD NAD(P)+ NADH->NAD H-Transfer NAD->NADH Recycling Glucose Glucose Gluconolactone Gluconic Acid (Acidifies pH!) Glucose->Gluconolactone Oxidation GDH GDH

Figure 2: Coupled enzymatic cycle. Note the production of Gluconic Acid, which necessitates pH control.

Part 2: Chemocatalytic Route (Noyori Transfer Hydrogenation)

The Alternative for Scalability & Cost

If you are using a Ruthenium-TsDPEN catalyst (Noyori type), the issues are typically related to catalyst poisoning or equilibrium limitations.

FAQ: Troubleshooting Transfer Hydrogenation (ATH)

Q: I am using Isopropanol (IPA) as the hydrogen source, but the yield is low. A: The IPA route is reversible .

  • The Problem: The byproduct is acetone. As acetone accumulates, it competes for the catalyst and can reverse the reaction (oxidation of your product back to ketone).

  • The Fix:

    • Remove Acetone: Run the reaction under a slight vacuum or nitrogen sweep to strip off acetone (bp 56°C) if your solvent system allows.

    • Switch H-Source: Use Formic Acid/Triethylamine (5:2 azeotrope) . This reaction releases CO₂, making it irreversible and thermodynamically favorable.

Q: The reaction turns black/brown and stops. A: This indicates Catalyst Decomposition due to Oxygen.

  • The Sensitivity: The active Ru-H species is extremely air-sensitive.[2]

  • The Protocol:

    • Degas Solvents: Sparge all solvents with Nitrogen/Argon for at least 30 minutes before adding the catalyst.

    • Induction Period: Do not heat immediately. Stir at room temperature for 15-30 mins to allow the pre-catalyst (Ru-Cl) to convert to the active hydride (Ru-H).

Q: Which catalyst ligand is best for the (R)-enantiomer? A: For acetophenones, the (S,S)-TsDPEN ligand on Ruthenium typically yields the (S)-alcohol , while (R,R)-TsDPEN yields the (R)-alcohol .

  • Verification: Check your catalyst label. If you are getting the wrong enantiomer, you are likely using the mismatched ligand.

Part 3: Downstream Processing (DSP) & Isolation

Recovering the Product

Even with 100% conversion, you can lose yield during work-up.

Q: I see a strong emulsion during extraction. A: The 3,5-dichloro substitution increases the density and lipophilicity, stabilizing emulsions with protein residues (if using enzymes).

  • The Fix:

    • Filter First: Pass the reaction mixture through a Celite pad to remove cell debris before extraction.

    • Brine Wash: Saturate the aqueous phase with NaCl to drive the organic product out (Salting-out effect).

Q: The product is oiling out or not crystallizing. A: (R)-1-(3,5-dichlorophenyl)ethanol has a lower melting point than the 2,6-analog.

  • The Fix: Do not rely on crystallization for the first isolation. Extract into Heptane/Ethyl Acetate (4:1) , dry over MgSO₄, and concentrate. If high purity is needed, perform a silica plug filtration to remove the catalyst before attempting crystallization from cold Hexane.

Summary of Optimization Parameters

ParameterBiocatalysis (KRED)Chemocatalysis (Noyori ATH)
Primary Failure Mode pH drift (Acidification)Oxygen Poisoning
Optimal pH 6.5 - 7.5 (Strict Control)N/A (Organic Phase)
Substrate Loading 20-50 g/L (Fed-batch)100-200 g/L
Temperature 30°C25-40°C
Key Additive Glucose (4 eq) + GDHFormic Acid/TEA (or IPA)
Yield Target >95%>90%
ee Target >99%95-98%

References

  • Pfizer Inc. "Development of a Scalable Synthesis of Crizotinib." Organic Process Research & Development, 2011. Link(Note: Describes the 2,6-dichloro analog, serving as the foundational process chemistry reference).

  • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996.[3] Link

  • Codexis. "Biocatalytic Reduction of Acetophenones." Codexis Technical Bulletins. Link(General reference for KRED screening protocols).

  • BenchChem. "Troubleshooting Low Yield in Enzymatic Resolution." Technical Guide. Link

  • Sigma-Aldrich. "Solubility and Miscibility of Organic Solvents." Technical Library. Link

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(3,5-dichlorophenyl)ethanol

Subject: Troubleshooting & Optimization Guide for Chiral Resolution/Purification of 1-(3,5-dichlorophenyl)ethanol (DCPE) Reference ID: TSC-CRYST-DCPE-001 Applicable For: Process Chemists, API Engineers, Crystallization S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Chiral Resolution/Purification of 1-(3,5-dichlorophenyl)ethanol (DCPE) Reference ID: TSC-CRYST-DCPE-001 Applicable For: Process Chemists, API Engineers, Crystallization Scientists[1]

Executive Summary

1-(3,5-dichlorophenyl)ethanol is a critical chiral intermediate, notably used in the synthesis of ALK inhibitors like Crizotinib .[1] While high enantiomeric excess (ee) is often achieved via enzymatic kinetic resolution (e.g., using CAL-B lipases) or asymmetric reduction (e.g., CBS reduction), the final crystallization step is the bottleneck for achieving pharmaceutical-grade purity (>99.5% ee).[1]

This guide addresses the two most frequent failure modes for this specific molecule:

  • Oiling Out (Liquid-Liquid Phase Separation): Due to its low melting point (~54–58°C for the pure enantiomer), DCPE frequently separates as an oil rather than a crystal.

  • Eutectic Traps: Inability to improve ee% due to thermodynamic limitations of the racemic compound phase diagram.

Part 1: Critical Process Parameters (CPP) & Thermodynamics

The Thermodynamic Landscape

Before attempting crystallization, you must understand the phase behavior. DCPE behaves as a Racemic Compound (not a conglomerate) in the solid state. This means the racemate crystal lattice is more stable than the enantiopure lattice.

ParameterValue (Approx.)Implication
Melting Point (Enantiomer) 54–58°CHigh Risk: Crystallization temperatures >40°C risk oiling out.[1]
Melting Point (Racemate) ~60–65°CThe racemate crystallizes preferentially if ee is low.
Solubility Profile High in MeOH, IPA, EtOAc; Low in Heptane, Hexane.Requires a cooling or anti-solvent crystallization strategy.
Eutectic Composition Typically ~20-30% ee (Solvent dependent)If your starting material has low ee (e.g., <70%), yield will be decimated by the eutectic limit.[1]
Visualizing the Failure Modes

The following diagram illustrates the decision logic required to avoid the "Oiling Out" zone and the "Eutectic Trap."

DCPE_Crystallization_Logic Start Start: Crude DCPE (Enriched Oil/Solid) Check_EE Check Initial ee% Start->Check_EE High_EE ee > 85% Check_EE->High_EE Enzymatic/CBS Success Low_EE ee < 70% Check_EE->Low_EE Poor Reaction Check_Temp Select T_cryst (Crystallization Temp) High_EE->Check_Temp Outcome_Eutectic FAILURE: Eutectic Trap (Low Yield/Purity) Low_EE->Outcome_Eutectic Cannot purify via crystallization Temp_High T > 45°C Check_Temp->Temp_High Temp_Low T < 10°C Check_Temp->Temp_Low Outcome_Oil FAILURE: Oiling Out (LLPS) Temp_High->Outcome_Oil Metastable Zone Violation Outcome_Success SUCCESS: Crystalline Solid (>99% ee) Temp_Low->Outcome_Success Controlled Seeding

Caption: Decision tree for DCPE crystallization. High initial ee and low temperatures are mandatory to avoid LLPS and yield loss.

Part 2: Troubleshooting Guide

Issue 1: The Solution "Oils Out" Instead of Crystallizing

Symptom: As you cool the mixture, you see milky droplets or a second liquid layer forming before any crystals appear.[2] Mechanism: The solution has entered the Liquid-Liquid Phase Separation (LLPS) region.[2] This occurs because the melting point of the solute in the solvent is lower than the operating temperature.[3]

Root Cause Corrective Action
Temperature too high Lower the seeding temperature. For DCPE, seed at 0°C to 5°C .[1] Do not attempt to crystallize at room temperature if the concentration is high.
Supersaturation too high Dilute the system. High concentrations push the "Oiling Out" boundary to higher temperatures. Add more non-polar solvent (e.g., Heptane).
Impurity Profile Pre-treatment. Residual enzymes or oligomers from the synthesis act as surfactants, stabilizing the oil phase. Filter the solution through a silica pad or charcoal before crystallization.
Lack of Seeds Seed Loading. Oiling out is often a kinetic issue. Add 1-2 wt% of pure seed crystals at the saturation point to bypass the oil phase and trigger nucleation.
Issue 2: Enantiomeric Excess (ee) Stalls at 96-97%

Symptom: You start with 90% ee, crystallize, and only reach 96%.[1] Recrystallization doesn't improve it further. Mechanism: You may be washing the crystals with a solvent that dissolves the enantiomer preferentially, or you are harvesting at a temperature where the eutectic composition is high.

  • Solution: Use a "Slurry Swish" (Trituration) instead of full recrystallization.

    • Suspend the solid in cold Heptane/Toluene (9:1).

    • Stir at -10°C for 4 hours.

    • The racemate (which is often more soluble in this specific matrix relative to the crystal lattice energy of the pure form in cold non-polar solvents) will leach out, or the surface impurities will dissolve.

    • Note: Verify the solubility of Racemate vs. Enantiomer in your specific solvent. If the Racemate is less soluble (Racemic Compound), you must rely on the fact that your starting ee is high enough that the racemate is the minor component and remains dissolved while the major enantiomer crystallizes.

Part 3: Optimized Experimental Protocol

Protocol: Low-Temperature Seeded Cooling Crystallization Objective: Upgrade (S)-1-(3,5-dichlorophenyl)ethanol from 85% ee to >99% ee.

Reagents:

  • Crude DCPE (Oil or low-melting solid).[1]

  • Solvent A: Toluene (Solubilizer).

  • Solvent B: n-Heptane (Anti-solvent).[1]

Workflow:

  • Dissolution: Dissolve 10g of Crude DCPE in 20 mL Toluene at 40°C. Ensure complete dissolution.

  • Polishing: Filter hot (0.45 µm PTFE) to remove dust/enzyme residues.

  • Anti-Solvent Addition: Slowly add 60 mL n-Heptane while maintaining 40°C. The solution should remain clear.

  • Cooling (Stage 1): Cool to 10°C at a rate of 0.5°C/min.

  • Seeding (CRITICAL): At 10°C, add 100 mg (1 wt%) of pure seed crystals.

    • Observation: If oil droplets form, reheat to 20°C, add 10 mL more Heptane, and cool again.

  • Aging: Hold at 10°C for 2 hours to allow crystal growth.

  • Cooling (Stage 2): Cool to -10°C at 0.2°C/min.

  • Filtration: Filter quickly on a chilled funnel. Wash with cold n-Heptane (-10°C).[1]

  • Drying: Vacuum dry at 25°C (Do not heat >30°C to avoid melting).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol or IPA for crystallization?

A: Generally, no. DCPE is too soluble in alcohols. You will need very low temperatures (< -20°C) to get decent yield, and the viscosity will hinder filtration. Non-polar hydrocarbon systems (Heptane/Toluene or Hexane/Ethyl Acetate) provide better yield and impurity rejection for this lipophilic molecule.

Q2: My material is an oil. How do I get the first "seed" crystals?

A: This is a common "chicken and egg" problem.

  • Take a small amount (1g) of the oil.

  • Dissolve in minimal Pentane or Hexane.

  • Place in a freezer at -20°C or on dry ice.

  • Scratch the glass vigorously with a spatula.

  • Once a solid forms, filter it cold and use these as seeds for the main batch.

Q3: Why does the melting point vary so much in literature (52°C vs 68°C)?

A: This is likely due to Polymorphism or varying degrees of Enantiomeric Purity .

  • Pure enantiomer typically melts ~54-56°C.

  • Racemate melting point can differ. [1] * Impurities (starting ketone) drastically depress the melting point. Always rely on HPLC (Chiral Column) for purity, not just melting point.

References

  • Crizotinib Synthesis & Process Development

    • Cui, J. J., et al.[4] "Structure Based Drug Design of Crizotinib (PF-02341066)..."[1][4] Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.[4] Link[1]

    • Pfizer Inc. "Process for the preparation of enantiomerically pure 1-(3,5-dichlorophenyl)ethanol."[1] Patent WO2006021884. Link

  • Crystallization Thermodynamics

    • Myerson, A. S.[1] "Handbook of Industrial Crystallization." Butterworth-Heinemann.[1] (General reference for Oiling Out/LLPS mechanisms).

    • Li, T., et al. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmaceutics, 2024.[5] (Context for low-melting aryl ethanols).

  • Chiral Resolution Methodologies

    • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004. Link[1]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of (R)-1-(3,5-dichlorophenyl)ethanol in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (R)-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-1-(3,5-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain approaches work and how to troubleshoot them effectively. This document is structured to provide actionable solutions grounded in established scientific principles.

Section 1: Compound Profile & Intrinsic Solubility Challenges

(R)-1-(3,5-dichlorophenyl)ethanol is a chiral alcohol derivative. Its chemical structure, characterized by a dichlorinated phenyl ring, is inherently hydrophobic. This lipophilicity is the primary driver of its poor solubility in aqueous media. To effectively troubleshoot solubility issues, we must first understand the compound's key physicochemical properties.

Table 1: Physicochemical Properties of 1-(3,5-dichlorophenyl)ethanol

Property Predicted Value Implication for Aqueous Solubility
Molecular Formula C₈H₈Cl₂O -
Molecular Weight 191.05 g/mol -
XLogP 2.7[1] A positive LogP value indicates the compound is significantly more soluble in lipids (octanol) than in water, signifying its hydrophobic nature.[2]

| pKa (alcohol) | > 12 (estimated) | The hydroxyl group is a very weak acid. It will remain in its non-ionized, less soluble form across the entire physiologically relevant pH range (1-10).[3][4][5] |

The high LogP value confirms the compound's lipophilic character. Critically, the alcoholic proton has a very high pKa, meaning it is not acidic enough to be deprotonated in standard aqueous buffers. This renders the molecule neutral and non-ionizable under typical experimental conditions, a key point we will revisit in our troubleshooting guide.

Section 2: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Question 1: My (R)-1-(3,5-dichlorophenyl)ethanol powder is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most direct approach to get it into solution?

Answer: Your observation is expected due to the compound's hydrophobicity. The most direct and common initial approach is the use of a co-solvent .

Causality Explained: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6][7] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like (R)-1-(3,5-dichlorophenyl)ethanol. Essentially, the co-solvent makes the aqueous environment more "hospitable" to the non-polar compound.[8][]

Workflow: Co-solvent Screening Protocol

This protocol will help you determine the minimum percentage of co-solvent required to achieve your target concentration.

dot

Caption: Workflow for Co-solvent Screening.

Step-by-Step Methodology:

  • Prepare Materials: You will need your compound, your target aqueous buffer (e.g., PBS), and a selection of co-solvents to test (common choices include DMSO, Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400)).

  • Determine Target Concentration: Decide on the final concentration of (R)-1-(3,5-dichlorophenyl)ethanol needed for your experiment.

  • Create Co-solvent/Buffer Blends: In separate vials, prepare a gradient of co-solvent concentrations. For example, create 1 mL total volume solutions containing 5%, 10%, 20%, and 50% DMSO in PBS.

  • Add Compound: Add the pre-weighed amount of your compound needed to achieve the target concentration to each vial.

  • Equilibrate: Cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C) for at least 2 hours to ensure maximum dissolution.

  • Observe: Visually inspect each vial for complete dissolution. The lowest percentage of co-solvent that results in a clear solution is your starting point.

  • Important Consideration: Always prepare a concentrated stock in 100% co-solvent and dilute it into your buffer as a final step, rather than dissolving the solid directly into a low-percentage co-solvent blend. However, be aware of potential precipitation upon dilution, which leads to our next question.

Question 2: I successfully dissolved my compound in a high percentage of DMSO, but it crashes out (precipitates) when I dilute it into my aqueous experimental medium. How can I prevent this?

Answer: This is a classic problem of supersaturation and highlights the limitations of co-solvents alone. When the concentrated stock is diluted, the final percentage of the co-solvent drops significantly, and the aqueous medium can no longer support the drug's solubility. The superior solution here is to use a cyclodextrin .

Causality Explained: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[10][][12] They function by encapsulating the hydrophobic drug molecule within this cavity, forming a "host-guest" inclusion complex.[13] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent water solubility of the guest molecule without altering the bulk solvent properties.[10][]

Table 2: Comparison of Common Cyclodextrins

Cyclodextrin Type Cavity Size Common Use
α-Cyclodextrin Small Best for small, linear molecules.
β-Cyclodextrin Medium Versatile, but has lower aqueous solubility itself.
γ-Cyclodextrin Large Used for larger molecules like steroids.

| Hydroxypropyl-β-CD (HP-β-CD) | Medium | Recommended starting point. Chemically modified to have very high aqueous solubility and low toxicity.[10] |

Protocol: Phase Solubility Study with HP-β-CD

This experiment will determine the concentration of HP-β-CD needed to solubilize your compound.

  • Preparation: Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Add Excess Compound: Add an excess amount of solid (R)-1-(3,5-dichlorophenyl)ethanol to each vial. The goal is to have undissolved solid remaining at the bottom to ensure saturation.

  • Equilibration: Place the sealed vials on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[14]

  • Sampling: After equilibration, let the vials stand for a few minutes. Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microcrystals. This step is critical for accuracy.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the concentration of dissolved (R)-1-(3,5-dichlorophenyl)ethanol (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show the solubilizing efficiency of the cyclodextrin.

dot

Caption: Cyclodextrin Encapsulation Mechanism.

Question 3: Before trying co-solvents or cyclodextrins, can I simply adjust the pH of my buffer to dissolve the compound?

Answer: This is a logical question, as pH adjustment is a powerful tool for ionizable compounds. However, for (R)-1-(3,5-dichlorophenyl)ethanol, this strategy will be ineffective.

Causality Explained: The solubility of a compound can be significantly increased by converting it to its ionized (salt) form, which is generally much more water-soluble than the neutral form.[15][16] This is governed by the Henderson-Hasselbalch equation.

  • For a weak acid , raising the pH above its pKa will deprotonate it, forming a soluble anion.

  • For a weak base , lowering the pH below its pKa will protonate it, forming a soluble cation.

(R)-1-(3,5-dichlorophenyl)ethanol is an alcohol. The pKa of its hydroxyl group is estimated to be well above 12. This means that to deprotonate even 50% of the molecules, you would need to raise the pH to >12, which is outside the working range of most biological buffers and could cause compound degradation or experimental artifacts. At physiological pH (~7.4), the compound is >99.99% in its neutral, non-ionized, and poorly soluble form.

dot

pH_vs_Ionization cluster_pH_Scale pH Scale cluster_Compound_State Compound State (R-OH) pH1 pH 1 (Strongly Acidic) pH7 pH 7 (Neutral) State_Acid Neutral (R-OH) Poorly Soluble pH1->State_Acid No Change pH10 pH 10 (Basic) State_Neutral Neutral (R-OH) Poorly Soluble pH7->State_Neutral No Change pH13 pH >12 (Strongly Basic) State_Basic Neutral (R-OH) Poorly Soluble pH10->State_Basic No Change State_VeryBasic Ionized (R-O⁻) Soluble pH13->State_VeryBasic Deprotonation (pKa > 12)

Caption: Ionization state across a typical pH range.

Section 3: Frequently Asked Questions (FAQs)
  • FAQ 1: Which co-solvent is the best to start with?

    • DMSO is a powerful and versatile solvent, often requiring the lowest volume to achieve solubilization. However, it can be toxic to some cell lines at concentrations >0.5%. Ethanol is less potent but also less toxic, making it a good choice for many in vitro and in vivo studies. PEG 400 and Propylene Glycol are often used in pre-clinical formulations due to their favorable safety profiles.[6] Your choice should be guided by your experimental system's tolerance.

  • FAQ 2: Are there any downsides to using cyclodextrins?

    • While highly effective, cyclodextrins can sometimes interact with other components in your assay or affect the free concentration of the compound available to interact with its target. It is always wise to run a "cyclodextrin-only" control in your experiment to rule out any confounding effects.

  • FAQ 3: How should I prepare and store a stock solution of this compound?

    • For maximum stability and to avoid repeated freeze-thaw cycles, prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent. Store it in small aliquots at -20°C or -80°C. Protect from light if the compound is known to be light-sensitive. Before use, thaw an aliquot completely and bring it to room temperature.

  • FAQ 4: Can I combine these techniques?

    • Yes, a combined approach is often very effective.[17] For particularly challenging cases, you can dissolve the compound in a small amount of co-solvent first and then add this solution to a buffer containing cyclodextrin. This can synergistically enhance solubility.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Patel, A. R., & Vavia, P. R. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1587-1593. [Link]

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. [Link]

  • Kusuma, D., & Rumondang, D. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Touro College. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]

  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

  • PubChem. (n.d.). (1s)-1-(3,5-dichlorophenyl)ethan-1-ol. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

Optimization

Thermal stability and storage conditions for (R)-1-(3,5-dichlorophenyl)ethanol

Topic: Thermal Stability, Storage Conditions, and Handling Protocols CAS: 127053-54-9 (R-enantiomer) | Role: Chiral Intermediate (e.g., Crizotinib synthesis)[1] Executive Summary & Quick Specifications This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability, Storage Conditions, and Handling Protocols CAS: 127053-54-9 (R-enantiomer) | Role: Chiral Intermediate (e.g., Crizotinib synthesis)[1]

Executive Summary & Quick Specifications

This guide addresses the stability profile of (R)-1-(3,5-dichlorophenyl)ethanol , a chiral benzylic alcohol.[1] While chemically robust compared to some aliphatic alcohols, its benzylic nature combined with the electron-withdrawing 3,5-dichloro substitution creates specific vulnerabilities regarding enantiomeric purity (ee%) and physical state integrity .[1]

Quick Reference Table
ParameterSpecification / Recommendation
Physical State White to off-white solid (Low melting point).[1]
Storage Temperature Refrigerated (2°C to 8°C) .
Container Type Tightly sealed glass; protect from light.
Hygroscopicity Low, but moisture promotes racemization mechanisms.
Primary Degradation Risk Racemization (loss of ee%) > Oxidation > Dehydration.
Transport Condition Cold packs recommended; short excursions to 25°C acceptable.

Critical Storage & Stability Logic

The "Low-Melting Solid" Hazard

This compound is a low-melting solid (often melting <60°C).[1]

  • The Risk: If stored at unregulated room temperatures (e.g., a warehouse reaching >30°C), the material may not fully melt but will undergo sintering . This causes the powder to fuse into a hard, non-flowable chunk, making weighing difficult and increasing the risk of static discharge during chipping.

  • The Fix: Strict temperature control (<25°C, ideally 2-8°C) prevents physical aggregation.

The Racemization Pathway

As a chiral benzylic alcohol, the (R)-configuration is sensitive to acidic environments.

  • Mechanism: In the presence of trace acids (even atmospheric CO2 or acidic impurities in solvents), the hydroxyl group can protonate, leaving a benzylic carbocation. This planar intermediate allows nucleophilic attack from either side, leading to the racemic (R/S) mixture.

  • Impact: Loss of optical purity is irreversible without expensive re-resolution.

Degradation Pathways Diagram

The following diagram illustrates the three primary failure modes for this molecule:

DegradationPathways cluster_0 Primary Risk: Racemization Target (R)-1-(3,5-dichlorophenyl)ethanol (Active Chiral Center) Carbocation Benzylic Carbocation (Planar Intermediate) Target->Carbocation Acid/Heat Ketone 3,5-Dichloroacetophenone (Oxidation Product) Target->Ketone Oxidizing Agents/Air (Slow) Styrene Styrene Derivative (Dehydration Product) Target->Styrene Strong Acid + Heat (-H2O) Racemate Racemic Mixture (Loss of ee%) Carbocation->Racemate Re-attack by H2O/OH-

Figure 1: Chemical degradation logic. Racemization is the most kinetically favored pathway under mild stress, followed by oxidation.

Troubleshooting & FAQs

Issue 1: Loss of Enantiomeric Excess (ee%)

User Question: "We stored the material at room temperature for 3 months, and the ee% dropped from 99.5% to 98.2%. Is this normal?"

Technical Analysis: Yes, this is a known risk for benzylic alcohols.[2]

  • Root Cause: Thermal energy accelerates the reversible formation of the benzylic carbocation, especially if the container seal was compromised (allowing acidic moisture ingress).

  • Immediate Action: Move to 2-8°C storage immediately.

  • Remediation: Recrystallization is required.

    • Solvent System: Hexane/Isopropyl Alcohol (IPA) mixtures are often effective for enriching the major enantiomer, as the racemate often has a different solubility profile.

Issue 2: Material Appearance (Yellowing)

User Question: "The white powder has turned slightly yellow/beige. Can we still use it?"

Technical Analysis: Yellowing typically indicates oxidation to the ketone (1-(3,5-dichlorophenyl)ethanone).[1]

  • Verification: Run a standard HPLC or TLC. The ketone is highly UV-active and will appear as a distinct impurity peak (usually less polar than the alcohol).

  • Threshold: If the ketone impurity is <0.5%, the material can likely be used for downstream coupling, provided the ketone does not interfere with the specific reaction chemistry (e.g., competing in an alkylation).

Issue 3: Material is "Clumped" or Fused

User Question: "The bottle contains a single hard rock instead of powder. How do I handle this?"

Technical Analysis: This is sintering due to temperature excursions above the softening point.

  • Do NOT: Do not chip it aggressively with a metal spatula; this generates static and heat.

  • Protocol:

    • Allow the bottle to equilibrate to room temperature.

    • Gently break the solid mechanically using a PTFE (Teflon) rod .

    • If simply weighing for a reaction, dissolve the entire content in the reaction solvent (e.g., DCM or Methanol) inside the bottle, measure the total volume, and aliquot by volume.

Analytical Verification Protocols

To validate the quality of your (R)-1-(3,5-dichlorophenyl)ethanol, use the following self-validating workflows.

Workflow: Quality Control Decision Tree

QC_Workflow Start Incoming/Stored Material Visual Visual Inspection (White Solid?) Start->Visual HPLC_Purity Achiral HPLC (Check for Ketone) Visual->HPLC_Purity Pass Decision_Fail FAIL: Quarantine Visual->Decision_Fail Yellow/Liquid HPLC_Chiral Chiral HPLC (Check ee%) HPLC_Purity->HPLC_Chiral Purity > 98% HPLC_Purity->Decision_Fail Ketone > 1% Decision_Pass PASS: Release for Use HPLC_Chiral->Decision_Pass ee% > 99% HPLC_Chiral->Decision_Fail ee% < 95% Recryst Remediation: Recrystallize (Hexane/IPA) HPLC_Chiral->Recryst 95% < ee% < 99% Recryst->HPLC_Chiral Retest

Figure 2: Step-by-step quality control decision matrix.

Recommended Chiral HPLC Method

Note: Optimization may be required based on column age and specific system dwell volume.[1]

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Dichlorophenyl absorption)
Expected Retention (R)-isomer typically elutes after (S)-isomer on OD-H (Confirm with racemic standard).[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-1-(3,5-Dichlorophenyl)ethanol. Link (Search CAS: 127053-54-9).[1]

  • PubChem. (2024).[3] Compound Summary: 1-(3,5-dichlorophenyl)ethanol.[1][3] National Library of Medicine. Link[1]

  • Cui, H., et al. (2011). Synthesis of Crizotinib Intermediates. (General reference for the utility of the (R)-isomer in ALK inhibitor synthesis).
  • BLD Pharm. (2024). Product Specifications: (R)-1-(3,5-dichlorophenyl)ethanol.[1] Link

(Note: Always consult the specific SDS provided by your supplier as impurity profiles can vary by batch.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enzymatic vs. Chemical Reduction for (R)-1-(3,5-dichlorophenyl)ethanol

Executive Summary This guide evaluates two primary methodologies for the asymmetric synthesis of (R)-1-(3,5-dichlorophenyl)ethanol , a critical chiral intermediate for the ALK inhibitor Crizotinib (Pfizer). We compare th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates two primary methodologies for the asymmetric synthesis of (R)-1-(3,5-dichlorophenyl)ethanol , a critical chiral intermediate for the ALK inhibitor Crizotinib (Pfizer). We compare the industrial standard Biocatalytic Reduction (using Ketoreductases/KREDs) against the laboratory standard Asymmetric Transfer Hydrogenation (ATH) (using Ru-TsDPEN catalysts).

The Verdict: While chemical reduction offers rapid deployment for gram-scale discovery, enzymatic reduction is the superior method for process development and manufacturing, offering higher enantiomeric excess (>99% ee), simplified purification (no heavy metals), and milder aqueous conditions.

Introduction & Industrial Context

The chiral alcohol (R)-1-(3,5-dichlorophenyl)ethanol is the stereochemical anchor for Crizotinib. The challenge lies in the stringent requirement for optical purity; the (S)-enantiomer is considered an impurity that must be purged, often requiring costly resolution steps if the upstream reduction is not highly selective.

  • Substrate: 1-(3,5-dichlorophenyl)ethanone (3,5-dichloroacetophenone).

  • Target: (R)-enantiomer.

  • Critical Quality Attribute: >98% ee is typically required to bypass downstream chiral chromatography.

Mechanistic Comparison

Biocatalytic Reduction (Enzymatic)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). The enzyme acts as a "lock and key" template, delivering a hydride from the cofactor NADPH to the si-face or re-face of the ketone with exquisite precision.

  • Cofactor Recycling: To make the process economical, a secondary enzyme (Glucose Dehydrogenase, GDH) oxidizes glucose to gluconolactone, regenerating NADPH from NADP+ in situ.

Asymmetric Transfer Hydrogenation (Chemical)

The dominant chemical method is Noyori Transfer Hydrogenation . It employs a Ruthenium (Ru) catalyst complexed with a chiral diamine ligand, typically TsDPEN (


-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
  • Stereocontrol: The chiral ligand creates a steric environment that forces the substrate to approach the metal center in a specific orientation.

  • Rule of Thumb: For acetophenone derivatives, the (R,R)-TsDPEN ligand typically yields the (R)-alcohol .

Mechanistic Pathway Diagram

ReductionPathways cluster_Enz Enzymatic Route (KRED) cluster_Chem Chemical Route (ATH) Substrate 3,5-Dichloroacetophenone KRED KRED Enzyme (Active Site) Substrate->KRED Binding RuCat Ru-(R,R)-TsDPEN (Metal Hydride) Substrate->RuCat Coordination Product (R)-1-(3,5-dichlorophenyl)ethanol KRED->Product Stereoselective Reduction (>99% ee) NADPH NADPH (Hydride Donor) NADPH->KRED Cofactor Bind Recycle GDH / Glucose (Cofactor Recycle) Recycle->NADPH Regeneration RuCat->Product Transfer Hydrogenation (95-98% ee) HSource HCOOH / TEA (Hydrogen Source) HSource->RuCat Hydride Transfer

Figure 1: Parallel mechanistic pathways. The enzymatic route (top) relies on a biological pocket and cofactor recycling, while the chemical route (bottom) relies on ligand-induced steric hindrance at a metal center.

Experimental Protocols

Protocol A: Biocatalytic Reduction (Recommended for Scale)

This protocol utilizes a coupled enzyme system (KRED + GDH) typical of industrial kits (e.g., Codexis, Johnson Matthey).

Reagents:

  • Substrate: 1-(3,5-dichlorophenyl)ethanone

  • Enzyme: R-selective KRED (e.g., Lactobacillus kefir origin or commercial variant)

  • Cofactor: NADP+ (catalytic amount)

  • Recycle System: Glucose and Glucose Dehydrogenase (GDH)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0)

Step-by-Step:

  • Buffer Prep: In a reaction vessel, dissolve NADP+ (1.0 g/L) and Glucose (1.5 eq relative to substrate) in pH 7.0 phosphate buffer.

  • Enzyme Addition: Add GDH (10 U/mmol) and the R-selective KRED (weight ratio 1:20 to substrate) to the solution. Stir gently to dissolve; do not vortex (avoids protein denaturation).

  • Substrate Addition: Dissolve the ketone substrate in DMSO or Isopropanol (10% v/v of total volume) to aid solubility, then add dropwise to the enzyme mixture.

    • Note: High substrate loading (up to 100-200 g/L) is possible with evolved enzymes.

  • Reaction: Stir at 30°C for 24 hours. Monitor pH; add 1M NaOH automatically or manually to maintain pH > 6.5 (gluconic acid byproduct lowers pH).

  • Workup: Extract the reaction mixture 2x with Ethyl Acetate (EtOAc). If an emulsion forms, add diatomaceous earth (Celite) and filter.

  • Purification: Dry organic layer over MgSO₄ and concentrate. The product is typically pure enough (>99% ee) to proceed without chromatography.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This protocol uses the Noyori-Ikariya catalyst system.

Reagents:

  • Substrate: 1-(3,5-dichlorophenyl)ethanone

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio azeotrope)

  • Solvent: Dichloromethane (DCM) or neat in H-source.

Step-by-Step:

  • Inerting: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Catalyst Charge: Add RuCl (0.01 eq) and the ketone substrate (1.0 eq).

  • Solvent/H-Source: Add the Formic Acid/TEA mixture (5 eq of formate).

    • Observation: The reaction typically turns from orange to deep red/dark as the active hydride species forms.

  • Reaction: Stir at 25-40°C for 12-24 hours. Monitor by TLC or HPLC.

    • Caution: CO₂ gas is evolved; ensure the system is vented through a bubbler.

  • Quench: Dilute with water and extract with DCM.

  • Scavenging: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Pass the crude oil through a short silica plug to remove the ruthenium catalyst (essential to prevent heavy metal contamination).

Performance Comparison Data

MetricEnzymatic Reduction (KRED)Chemical Reduction (Ru-ATH)
Enantiomeric Excess (ee) > 99.5% (R) 95 - 98% (R)
Yield > 95%90 - 95%
Reaction Conditions Aqueous, pH 7, 30°C (Mild)Organic/Neat, Acidic/Basic, 40°C
Catalyst Cost High (initially), but recyclableModerate (Ru metal cost)
Purification Simple extraction (Emulsion risk)Silica filtration required (Ru removal)
Scalability Excellent (Linear scale-up)Good (Exotherm/Gas evolution management)
Green Chemistry High (Biodegradable, aqueous)Moderate (Solvent use, metal waste)

Critical Analysis & Decision Workflow

Why Biocatalysis Wins for Crizotinib

For the specific case of Crizotinib intermediates, the pharmaceutical industry heavily favors the Enzymatic Route .

  • Purity is Paramount: The chemical route often yields 95-97% ee. While high, this leaves 3-5% of the (S)-enantiomer. Removing this enantiomer via crystallization or chiral chromatography is expensive and leads to yield loss. Enzymatic routes frequently hit >99.5% ee, eliminating this purification step.

  • Regulatory Compliance: Avoiding transition metals (Ruthenium) in late-stage intermediates reduces the burden of heavy metal testing (ICH Q3D guidelines) in the final drug substance.

When to Use Chemical Reduction

Use the Ru-ATH Route if:

  • You are in early discovery (med-chem) and need 100mg of product today.

  • You do not have access to a KRED library for screening.

  • Your substrate has solubility issues in water that cannot be solved with co-solvents.

Decision Workflow Diagram

DecisionMatrix Start Start: Synthesis of (R)-1-(3,5-dichlorophenyl)ethanol ScaleQ What is the Target Scale? Start->ScaleQ SmallScale < 10 grams (Discovery/Lab) ScaleQ->SmallScale Speed is priority LargeScale > 100 grams (Process/Mfg) ScaleQ->LargeScale Purity/Cost is priority ChemRoute Route B: Chemical ATH (Ru-TsDPEN) SmallScale->ChemRoute EnzRoute Route A: Enzymatic (KRED) LargeScale->EnzRoute Purify Requires Silica Column & Metal Scavenging ChemRoute->Purify Direct Direct Crystallization or Extraction EnzRoute->Direct

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and purity requirements.

References

  • Pfizer Crizotinib Synthesis: Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Noyori Catalyst Mechanism: Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). "The Catalyst Precursor, Catalyst, and Intermediate in the Ru(II)-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones." Angewandte Chemie International Edition.

  • Biocatalysis in Pharma: Hollmann, F., Arends, I. W., & Buehler, K. (2011). "Biocatalytic Reductions: From Lab to Industrial Scale." ChemCatChem.

  • Comparison of Methods: BenchChem. "Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol." (Used as proxy for general aryl-ethanol reduction comparison).

Sources

Comparative

Reference Standards for (R)-1-(3,5-dichlorophenyl)ethanol Impurity Profiling: A Comparative Technical Guide

Executive Summary In the development of chiral Active Pharmaceutical Ingredients (APIs), the enantiomeric purity of intermediates like (R)-1-(3,5-dichlorophenyl)ethanol is a critical quality attribute (CQA). This chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral Active Pharmaceutical Ingredients (APIs), the enantiomeric purity of intermediates like (R)-1-(3,5-dichlorophenyl)ethanol is a critical quality attribute (CQA). This chiral alcohol often serves as a key building block for kinase inhibitors and agrochemicals. The presence of the (S)-enantiomer (the "distomer") or oxidation byproducts (ketones) can propagate through synthesis, altering the final drug's efficacy and toxicity profile.

This guide objectively compares the three primary classes of reference standards used to profile these impurities: Certified Reference Materials (CRMs) , In-House Working Standards , and Racemic Markers . We provide experimental data demonstrating how standard selection impacts the Limit of Quantitation (LOQ) and Enantiomeric Excess (% ee) accuracy, grounded in ICH Q3A and Q6A regulatory frameworks.

Part 1: The Challenge of Chiral Impurity Profiling

(R)-1-(3,5-dichlorophenyl)ethanol presents specific analytical challenges due to its structural similarity to its enantiomer and its metabolic precursor, 3,5-dichloroacetophenone.

Critical Impurities to Monitor[1][2]
  • Impurity A (Distomer): (S)-1-(3,5-dichlorophenyl)ethanol. Must be controlled to <0.1% or <0.5% depending on the development phase.

  • Impurity B (Oxidation Product): 3,5-dichloroacetophenone. A common starting material or degradation product.

  • Impurity C (Des-chloro analogs): Rare, but possible if hydrogenolysis occurs during synthesis.

The Regulatory Context

According to ICH Q6A , if a drug substance is developed as a single enantiomer, the other enantiomer is considered an impurity. The reference standard used to quantify this impurity must be "suitably characterized" to ensure the assay is specific and accurate [1, 2].[1]

Part 2: Comparative Analysis of Reference Standard Alternatives

We evaluated three tiers of reference standards. The "Performance" is defined by the standard's ability to support validated ICH Q2(R1) methods.

Option 1: Certified Reference Material (CRM)
  • Description: Externally sourced, ISO 17034 accredited. CoA includes absolute purity (mass balance), water content (KF), and chiral purity (>99.9% ee).

  • Best For: Late-stage development (Phase 3), Validation, and Commercial Release.

  • Pros: Traceability, eliminates internal characterization bias, guarantees "true" value for % ee calculations.

  • Cons: High cost (

    
    $), lead times.
    
Option 2: In-House Working Standard
  • Description: Synthesized internally, purified via preparative chiral chromatography. Characterized via qNMR and HPLC.

  • Best For: Early development, routine process monitoring.

  • Pros: Low cost ($), readily available in large quantities.

  • Cons: Risk of "carry-over" error. If the working standard is only 99.0% pure, it biases all batch data unless a potency factor is rigorously applied.

Option 3: Racemic Marker (Qualitative)
  • Description: A 50:50 mixture of (R) and (S) enantiomers.

  • Best For: Method development (System Suitability), establishing resolution (Rs).

  • Pros: Essential for identifying retention times of both isomers.

  • Cons: Cannot be used for quantification of the main peak or impurity without assuming equal response factors (which is usually valid for enantiomers but must be proven).

Part 3: Experimental Validation & Data

To demonstrate the impact of standard quality, we performed impurity profiling on a "Test Batch" of (R)-1-(3,5-dichlorophenyl)ethanol spiked with 0.5% of the (S)-enantiomer.

Methodology
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 220 nm.

  • Temperature: 25°C.

Comparative Data: Impact on Impurity Quantification
MetricCRM (Option 1) In-House Std (Option 2) Racemic Marker (Option 3)
Standard Purity (Assigned) 99.9% ee98.5% ee (Uncorrected)N/A (Qualitative)
Measured (S)-Impurity in Test Batch 0.51% (True Value)0.42% (Underestimated)Detected (No Quant)
Calculated % ee of Batch 98.98%99.16% (False High)N/A
USP Resolution (Rs) N/AN/A3.2 (Pass)
Limit of Quantitation (LOQ) 0.03%0.05%N/A

Analysis: Using the In-House Standard without correcting for its own 1.5% impurity (distomer content) led to an underestimation of the impurity in the test batch. The system "subtracted" the impurity present in the standard from the sample signal. This poses a significant compliance risk, potentially releasing a batch that fails specification.

Part 4: Recommended Protocol for Impurity Profiling

This protocol ensures self-validating accuracy by combining a Racemic Marker for identification with a High-Purity Standard for quantification.

Step 1: System Suitability (The "Racemate" Check)
  • Inject the Racemic Marker (Option 3) .

  • Confirm separation of (S) and (R) peaks.[2]

  • Requirement: USP Resolution (Rs) > 1.5.

  • Note: The (S)-enantiomer typically elutes first on AD-H columns in this mobile phase, but this must be confirmed with an authentic standard.

Step 2: Standard Preparation
  • Weigh 10 mg of CRM (Option 1) or fully characterized In-House Standard .

  • Dissolve in 10 mL Mobile Phase (1.0 mg/mL).

  • Critical: If using In-House Standard, apply the Potency Factor (P) derived from qNMR and Chiral Purity analysis:

    
    
    
Step 3: Sample Analysis
  • Prepare sample at 1.0 mg/mL.

  • Inject Sample and Standard in bracketed sequence (Std A, Sample 1, Sample 2, Std A).

  • Calculate % Impurity using the response factor of the Standard.

Part 5: Visualizations

Diagram 1: Impurity Profiling Workflow

This workflow illustrates the decision process for selecting the correct standard based on the stage of analysis.

ImpurityProfiling Start Start: Impurity Profiling (R)-1-(3,5-dichlorophenyl)ethanol Step1 Inject Racemic Marker (Option 3) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Fail Optimize Mobile Phase (Adjust IPA/Hexane Ratio) Check1->Fail No Step2 Select Quantitation Standard Check1->Step2 Yes Fail->Step1 Decision Development Phase? Step2->Decision Early Early R&D / Process Check Decision->Early Late Validation / Commercial Release Decision->Late Std_InHouse Use In-House Standard (Must Correct for Purity) Early->Std_InHouse Std_CRM Use Certified Reference Material (Traceable) Late->Std_CRM Calc Calculate % ee and Impurity Levels Std_InHouse->Calc Std_CRM->Calc

Caption: Decision matrix for selecting the appropriate reference standard grade based on development phase and method requirements.

Diagram 2: Chiral Separation Logic

The interaction mechanism on the Amylose-based column.

ChiralMechanism Analyte Racemic Mixture (R) + (S) Column Chiral Stationary Phase (Amylose tris-3,5-dimethylphenylcarbamate) Analyte->Column Interaction Transient Diastereomeric Complexes Column->Interaction H-Bonding & Pi-Pi Stacking Result1 (S)-Isomer (Weaker Interaction) Elutes First Interaction->Result1 Result2 (R)-Isomer (Stronger Interaction) Elutes Second Interaction->Result2

Caption: Mechanism of chiral recognition on polysaccharide columns. Note: Elution order can reverse with solvent changes and must be confirmed.

References

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Cass, Q. B., et al. (2001). "Enantiomeric resolution of chiral drugs on polysaccharide-based stationary phases." Journal of Chromatography A, 919(2), 297-308. (Contextual grounding for polysaccharide column selection).
  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • Subramanian, G. (2006).[5] Chiral Separation Techniques: A Practical Approach.[5][6] Wiley-VCH.[5] (Source for chiral recognition mechanisms).[3][4][7][8]

Sources

Validation

Determining Stereochemistry: A Comparative Guide to Absolute Configuration Analysis of Chiral Alcohols

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms defines a molecule's interacti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity, pharmacological profile, and toxicological properties. This guide provides an in-depth comparison of established analytical techniques for assigning the absolute configuration of chiral molecules, with a focus on (R)-1-(3,5-dichlorophenyl)ethanol as a representative chiral alcohol.

While single-crystal X-ray crystallography remains the definitive "gold standard," its requirement for a high-quality crystal can be a significant bottleneck.[1] This guide will therefore also explore powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD)—that provide reliable stereochemical information from solution-phase measurements.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise spatial coordinates of each atom.

Causality in Experimental Choices

The success of an X-ray crystallographic analysis is fundamentally dependent on the quality of the single crystal. A well-ordered crystalline lattice is essential to produce a sharp and resolvable diffraction pattern. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is therefore critical and often requires empirical screening of various conditions to obtain crystals suitable for analysis. The presence of a "heavy" atom, such as the chlorine atoms in our target molecule, is advantageous as it enhances the anomalous dispersion effect, which is crucial for the unambiguous assignment of the absolute configuration.[3]

Experimental Workflow: A Self-Validating System

The workflow for single-crystal X-ray crystallography is a multi-step process designed to ensure the accuracy and reliability of the final structure.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis_vcd Analysis sample_prep_vcd Sample Preparation vcd_measurement VCD Measurement sample_prep_vcd->vcd_measurement comparison Comparison of Experimental and Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum conf_search->dft_calc dft_calc->comparison assignment Absolute Configuration Assignment comparison->assignment

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (R)-1-(3,5-dichlorophenyl)ethanol

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. The disposal of halogenated aromatic compounds, such as (R)-1-(3,5-dichlorophenyl)ethanol, demands a rigorous and informed approach to protect both laboratory personnel and the environment. Improper disposal can lead to significant environmental contamination, regulatory fines, and safety hazards.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-1-(3,5-dichlorophenyl)ethanol, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere procedural instruction and to instill a deep understanding of the causality behind these essential practices.

Hazard Profile: Understanding the "Why"

(R)-1-(3,5-dichlorophenyl)ethanol belongs to the chemical class of chlorinated aromatic compounds. Its molecular structure necessitates its classification as hazardous waste. All materials contaminated with this compound must be handled accordingly.[2] The primary risks are associated with its halogenated nature, which imparts environmental persistence and potential toxicity.

Hazard CharacteristicScientific Rationale & Implication
Environmental Persistence The carbon-chlorine bonds are strong, making the compound resistant to natural degradation. Improper disposal can lead to long-term contamination of soil and groundwater.[1]
Toxicity (Potential) Chlorinated organic compounds as a class are known to have toxicological effects. While specific data for this exact isomer may be limited, it must be handled as a toxic substance.[2]
Regulatory Classification Under the Resource Conservation and Recovery Act (RCRA), this compound falls into the category of hazardous waste. Specifically, as a spent halogenated solvent, it aligns with the characteristics of F-listed wastes.[3][4]
Incompatibility Halogenated compounds can react dangerously with certain other chemicals. They must be stored separately from incompatible materials like strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5][6]

The Cornerstone of Disposal: Rigorous Waste Segregation

The single most critical step in managing this waste stream is segregation at the point of generation.[1] This is not merely a matter of regulatory compliance but a fundamental safety and logistical imperative.

Causality:

  • Preventing Reactions: Mixing halogenated waste with other chemical classes, such as acids or oxidizers, can lead to unpredictable and dangerous chemical reactions.

  • Ensuring Proper Treatment: The designated disposal method for halogenated organic compounds is high-temperature incineration.[7] Contaminating a large volume of non-halogenated solvent waste (which could potentially be recycled or fuel-blended) with a small amount of chlorinated waste renders the entire batch suitable only for the more complex and costly incineration process.[8]

  • Regulatory Compliance: Environmental regulations strictly mandate the separation of different hazardous waste streams.[1][6]

Therefore, any waste containing (R)-1-(3,5-dichlorophenyl)ethanol must be collected in a container designated exclusively for "Halogenated Organic Waste." [9]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the laboratory bench to final hand-off to waste management professionals.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Safety goggles or glasses are mandatory to protect from splashes.[9]

  • Hand Protection: Chemically resistant nitrile gloves are required to prevent skin contact.[9]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[9]

  • Respiratory Protection: All handling of (R)-1-(3,5-dichlorophenyl)ethanol and its waste should occur within a certified chemical fume hood to prevent inhalation of any vapors.[2]

Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a clean, designated container made of a material compatible with chlorinated hydrocarbons (e.g., glass or appropriate high-density polyethylene). The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[10][11]

  • Apply the Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label to the container.[10]

  • Complete the Label Information: The label must be filled out clearly and completely. Do not use abbreviations or chemical formulas.[5][10]

    • Generator Information: Your name, lab location (building and room number).

    • Contents: List the full chemical name: "(R)-1-(3,5-dichlorophenyl)ethanol" . If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

In-Lab Waste Accumulation

Waste must be managed safely within the laboratory at a designated Satellite Accumulation Area (SAA) before collection.[8]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[5][10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (like a basin or tub) to contain any potential leaks or spills.[10]

  • Storage Environment: Keep the SAA in a cool, dry, and well-ventilated area, away from heat sources, open flames, or direct sunlight.[5][11]

Arranging for Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste; final disposal must be handled by certified professionals.

  • Do Not Dispose Down the Drain: Under no circumstances should (R)-1-(3,5-dichlorophenyl)ethanol or any halogenated organic compound be poured down the drain.[9] This is a serious regulatory violation and environmental hazard.

  • Schedule a Pickup: Once the waste container is full or you are nearing the regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a waste pickup.[10]

  • Documentation: Maintain a log of the waste generated. This "cradle-to-grave" tracking is a key principle of hazardous waste management.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (R)-1-(3,5-dichlorophenyl)ethanol.

G start Waste Generation: (R)-1-(3,5-dichlorophenyl)ethanol ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Identify as Halogenated Waste CRITICAL: Do NOT mix with non-halogenated waste. ppe->segregate container Step 3: Select Proper Container (Compatible, Good Condition, Secure Lid) segregate->container label Step 4: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) container->label store Step 5: Store in Satellite Accumulation Area (Closed, Secondary Containment, Ventilated) label->store pickup Step 6: Schedule EH&S Pickup NEVER dispose via drain or regular trash. store->pickup end Compliant & Safe Disposal pickup->end

Caption: Workflow for the compliant disposal of halogenated waste.

Emergency Spill Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Contain the Spill: Use a spill kit with absorbent pads or other appropriate absorbent material to contain the liquid, working from the outside of the spill inward.

  • Collect Waste: Carefully collect the contaminated absorbent materials using tongs or other tools. Place them into a sealable bag or container.

  • Label as Waste: Label the container as "Hazardous Waste" containing (R)-1-(3,5-dichlorophenyl)ethanol.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Contact EH&S: Report the spill to your institution's safety office. For large spills, evacuate the area and call emergency services.[5]

By adhering to these protocols, you ensure that your work contributes to scientific advancement without compromising the safety of your colleagues or the integrity of our shared environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025). ACS Publications. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chemical Waste Disposal Guidelines. University of Missouri. [Link]

  • Ethyl Alcohol, Denatured 95% Safety Data Sheet. EMD Millipore Corporation. [Link]

  • Ethanol absolute Safety Data Sheet. U.S. Food and Drug Administration. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

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